molecular formula C17H14N4O2 B15608546 EAPB 02303

EAPB 02303

カタログ番号: B15608546
分子量: 306.32 g/mol
InChIキー: KOBYYHFBTUBHRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EAPB 02303 is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H14N4O2

分子量

306.32 g/mol

IUPAC名

4-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol

InChI

InChI=1S/C17H14N4O2/c1-18-16-17-19-9-13(10-6-7-14(22)15(23)8-10)21(17)12-5-3-2-4-11(12)20-16/h2-9,22-23H,1H3,(H,18,20)

InChIキー

KOBYYHFBTUBHRR-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

EAPB02303: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303, a second-generation imiqualine, has emerged as a potent anti-neoplastic agent with significant activity against various cancer types, most notably Acute Myeloid Leukemia (AML).[1][2] This technical guide provides an in-depth analysis of the multifaceted mechanism of action of EAPB02303, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. EAPB02303 exhibits a dual mechanism of action, primarily characterized by the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] More recent evidence also points to its function as a prodrug, which, upon bioactivation by catechol-O-methyltransferase (COMT), acts as a potent inhibitor of microtubule polymerization.[3] These convergent mechanisms lead to cell cycle arrest, induction of apoptosis, and potent anti-tumor effects in both in vitro and in vivo models.[1][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of EAPB02303.

Core Mechanism of Action: Dual Inhibition of Critical Cellular Processes

EAPB02303 exerts its anti-cancer effects through two distinct yet complementary mechanisms:

1.1. Inhibition of the PI3K/AKT/mTOR Signaling Pathway:

A primary mechanism of EAPB02303 is its ability to potently inhibit the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in many cancers, including AML, and is crucial for cell survival, proliferation, and differentiation.[1][4] In AML, constitutive activation of this pathway is observed in approximately 60% of cases and is associated with poor prognosis.[1] EAPB02303 treatment leads to a significant reduction in the phosphorylation of key proteins in this pathway, including AKT at Ser473 and mTOR, thereby downregulating its activity.[1]

1.2. Inhibition of Microtubule Polymerization via COMT-mediated Bioactivation:

Recent studies have unveiled a novel mechanism of action for EAPB02303 as a prodrug.[3] The enzyme catechol-O-methyltransferase (COMT) metabolizes EAPB02303, leading to the formation of a methylated derivative.[3] This bioactivated compound functions as a potent microtubule-disrupting agent by inhibiting tubulin polymerization.[3] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.[3]

Quantitative Data Summary

EAPB02303 demonstrates potent, concentration-dependent anti-proliferative activity across a range of AML cell lines and patient-derived samples.[1] It exhibits significantly greater potency, reportedly 200-fold higher, than its parent compound, EAPB0503.[1][4]

Table 1: Growth Inhibition of AML Cell Lines by EAPB02303 [1]

Cell LineNPM1 StatusEAPB02303 Concentration for Complete Growth Inhibition (72h)
OCI-AML2Wild-type5 nM
OCI-AML3Mutated (NPM1c)5 nM
KG-1α-10 nM (effective dose)
THP-1-100 nM (effective dose)

Table 2: Effects of EAPB02303 on Cell Cycle and Apoptosis in AML Cell Lines [1]

Cell LineEAPB02303 ConcentrationEffect on Cell CycleInduction of Apoptosis
OCI-AML25 nMIncrease in sub-G0 populationCleavage of procaspase 3
OCI-AML35 nMSignificant increase in sub-G0 populationCleavage of procaspase 3
KG-1α10 nMSignificant increase in sub-G0 populationCleavage of procaspase 3
THP-1100 nMSignificant increase in sub-G0 populationCleavage of procaspase 3

Signaling Pathways and Molecular Interactions

The dual mechanisms of EAPB02303 converge to induce cell death and inhibit tumor growth. The following diagrams illustrate the key signaling pathways affected by EAPB02303.

EAPB02303_PI3K_AKT_mTOR_Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by EAPB02303.

EAPB02303_Microtubule_Inhibition_Pathway EAPB02303_prodrug EAPB02303 (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303_prodrug->COMT Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Tubulin Tubulin Dimers Active_Metabolite->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Bioactivation of EAPB02303 by COMT and subsequent microtubule inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of EAPB02303's mechanism of action.

4.1. Cell Viability Assay (Trypan Blue Exclusion):

  • Cell Culture: AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of EAPB02303 or vehicle control (DMSO) for 24, 48, and 72 hours.[5]

  • Cell Counting: At each time point, cells are harvested and stained with a 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue) cells is determined using a hemocytometer or automated cell counter.[5]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.[5]

4.2. Western Blot Analysis:

  • Protein Extraction: Cells are treated with EAPB02303 at the desired concentrations and time points. Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[6]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[1][6]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against target proteins (e.g., total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR, PARP-1, cleaved caspase-3) overnight at 4°C.[1][5]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]

4.3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

  • Cell Treatment: Cells are treated with EAPB02303 as described for the viability assay.

  • Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each quadrant is quantified using flow cytometry software.

4.4. Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Fixation: Cells treated with EAPB02303 are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.[1]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population (indicative of apoptosis), is determined using cell cycle analysis software.[1]

4.5. In Vitro Tubulin Polymerization Assay:

  • Assay Setup: Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI).[7]

  • Compound Addition: EAPB02303 (or its active metabolite) or control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer) are added to the reaction mixture.

  • Measurement: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence (as DAPI binds preferentially to polymerized tubulin) or light scattering (turbidity) at 340 nm in a temperature-controlled microplate reader at 37°C.[7][8]

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the kinetic curves. A decrease in the polymerization rate and plateau indicates inhibition of tubulin polymerization.[8]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

Western_Blot_Workflow Start Start: Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Apoptosis_Assay_Workflow Start Start: Cell Treatment Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (Room Temp, Dark) Stain->Incubate FCM Flow Cytometry Analysis Incubate->FCM Analysis Data Analysis (Quantify Apoptotic Cells) FCM->Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

EAPB02303 is a promising anti-cancer agent with a novel, dual mechanism of action. Its ability to concurrently inhibit the pro-survival PI3K/AKT/mTOR pathway and, following bioactivation, disrupt microtubule dynamics provides a powerful, multi-pronged attack on cancer cells. This in-depth technical guide has summarized the key findings related to EAPB02303's mechanism of action, providing quantitative data, detailed experimental protocols, and visual representations of the involved pathways. This information will be invaluable for researchers and clinicians working towards the further development and clinical application of this potent therapeutic compound.

References

EAPB 02303: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB 02303 is a novel, second-generation imiqualine compound demonstrating significant potential as a multifaceted anti-cancer agent. Exhibiting potent activity in the nanomolar range, its mechanism of action appears to be context-dependent, targeting distinct critical pathways in different malignancies. In Acute Myeloid Leukemia (AML), this compound functions primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway and by promoting the degradation of the NPM1c mutant protein.[1][2] Conversely, in pancreatic cancer models, this compound acts as a prodrug, undergoing bioactivation by catechol-O-methyl transferase (COMT) to become a potent inhibitor of microtubule polymerization. This technical guide provides a detailed overview of the currently available data on this compound, including its quantitative anti-proliferative effects, in-depth experimental protocols, and a visualization of its known signaling pathways.

Quantitative Anti-Proliferative Activity

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, with IC50 values consistently in the low nanomolar range.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineNPM1 StatusIC50 (nM) at 72h
OCI-AML2Wild-Type~5
OCI-AML3NPM1c mutant<5
KG-1αWild-Type~10
THP-1Wild-Type~10

Data extracted from proliferation assays described in "The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia". Specific values are approximated from graphical representations.

Table 2: Cytotoxic Activity in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

While the referenced literature describes outstanding cytotoxic activity at nanomolar concentrations in PDAC cell lines, a specific table of IC50 values was not available in the reviewed sources. The activity was noted to be comparable to standard-of-care chemotherapy drugs.

Mechanisms of Action

This compound exhibits at least two distinct mechanisms of action depending on the cancer type.

In Acute Myeloid Leukemia (AML): PI3K/AKT/mTOR Inhibition and NPM1c Degradation

In AML cells, this compound exerts its anti-leukemic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] This inhibition leads to cell cycle arrest and apoptosis. Furthermore, in AML cells harboring the NPM1c mutation, this compound promotes the degradation of the mutant NPM1c protein, contributing to its enhanced potency in this subtype.[1]

G EAPB02303 This compound PI3K PI3K EAPB02303->PI3K Inhibits NPM1c NPM1c Mutant Protein EAPB02303->NPM1c Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Degradation Degradation NPM1c->Degradation

This compound signaling in AML.
In Pancreatic Cancer: Microtubule Polymerization Inhibition

In the context of pancreatic cancer, this compound functions as a prodrug. It contains a catechol moiety that is methylated by the enzyme catechol-O-methyl transferase (COMT). This bioactivation results in a methylated compound that then potently inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.

G EAPB02303 This compound (Prodrug) COMT COMT EAPB02303->COMT Active_Metabolite Methylated This compound COMT->Active_Metabolite Bioactivation Tubulin Tubulin Polymerization Active_Metabolite->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules CellCycleArrest G2/M Arrest & Apoptosis Microtubules->CellCycleArrest

This compound bioactivation and mechanism in pancreatic cancer.

Experimental Protocols

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Method:

    • Seed AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1) in 96-well plates.

    • Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a trypan blue exclusion assay or a commercially available colorimetric assay (e.g., MTT, XTT).

    • Calculate the percentage of viable cells relative to an untreated control.

    • Determine IC50 values using non-linear regression analysis.

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Method:

    • Treat AML cells with a specified concentration of this compound (e.g., 5 nM) for a defined period.

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of AKT, mTOR, and downstream effectors.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Western blot experimental workflow.
In Vivo Xenograft Studies in AML

  • Objective: To evaluate the in vivo efficacy of this compound in reducing leukemic burden.

  • Method:

    • Inject immunodeficient mice (e.g., NSG mice) intravenously with human AML cells (e.g., OCI-AML2 or OCI-AML3).

    • Allow for engraftment of the leukemic cells.

    • Administer this compound or a vehicle control intraperitoneally at a specified dose and schedule (e.g., 2.5 mg/kg every other day).

    • Monitor animal health and tumor burden.

    • At the end of the study, sacrifice the mice and analyze bone marrow, spleen, and other organs for human CD45+ cells by flow cytometry to quantify leukemic infiltration.

Microtubule Polymerization Assay
  • Objective: To determine the direct effect of activated this compound on tubulin polymerization.

  • Method:

    • Incubate purified tubulin with this compound in the presence of COMT and a methyl donor (S-adenosyl methionine).

    • Initiate polymerization by adding GTP and warming the mixture to 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

    • Compare the polymerization curves of treated samples to positive (e.g., paclitaxel) and negative controls.

COMT-Mediated Bioactivation Assay
  • Objective: To confirm that COMT is responsible for the bioactivation of this compound.

  • Method:

    • Treat pancreatic cancer cells with high and low COMT expression with this compound.

    • Alternatively, use a COMT inhibitor in conjunction with this compound treatment.

    • Assess cell viability and microtubule disruption in each condition.

    • A diminished effect of this compound in low-COMT cells or in the presence of a COMT inhibitor would confirm its role in bioactivation.

Conclusion

This compound is a promising preclinical candidate with a novel and adaptable mechanism of action. Its high potency and activity against key cancer-driving pathways in both hematological and solid tumors warrant further investigation and development. The detailed protocols and data presented in this guide are intended to facilitate future research into this compelling compound.

References

EAPB02303: A Dual-Mechanism Anticancer Agent Targeting Microtubule Dynamics and PI3K/AKT/mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303 is a second-generation imiqualine compound that has demonstrated significant anticancer activity across a range of hematological and solid tumors, including Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDAC).[1][2] Exhibiting a distinct mechanistic profile from its predecessors, EAPB02303 functions through a novel dual mechanism of action. It acts as a prodrug, undergoing bioactivation by catechol-O-methyltransferase (COMT) to a methylated metabolite that potently inhibits microtubule polymerization.[2][3] Concurrently, EAPB02303 exerts inhibitory effects on the critical PI3K/AKT/mTOR cell survival and proliferation pathway.[1][4] This comprehensive guide details the core mechanisms of EAPB02303, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.

Core Mechanisms of Action

EAPB02303's anticancer properties stem from two distinct but complementary mechanisms:

1.1. Bioactivation and Microtubule Disruption:

EAPB02303 itself does not directly inhibit tubulin polymerization.[3] Instead, it functions as a prodrug that is metabolized by the enzyme catechol-O-methyltransferase (COMT).[2] COMT catalyzes the methylation of the catechol moiety of EAPB02303, resulting in the formation of active metabolites, primarily EAPB04303.[3] This active metabolite is responsible for the compound's microtubule-disrupting effects.[2][3] By inhibiting tubulin polymerization, the active form of EAPB02303 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

EAPB02303_Bioactivation EAPB02303 EAPB02303 (Prodrug) COMT Catechol-O-methyl transferase (COMT) EAPB02303->COMT Metabolism Active_Metabolite EAPB04303 (Active Metabolite) COMT->Active_Metabolite Tubulin Tubulin Dimers Active_Metabolite->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption of Spindle Formation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Fig. 1: EAPB02303 Bioactivation and Microtubule Disruption Pathway

1.2. Inhibition of the PI3K/AKT/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. EAPB02303 has been shown to potently inhibit this pathway, leading to a reduction in the phosphorylation of key downstream effectors such as AKT and mTOR.[1][5] This inhibition of pro-survival signaling complements the cytotoxic effects of microtubule disruption, contributing to the overall anticancer efficacy of the compound.

PI3K_AKT_mTOR_Inhibition EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition leads to

Fig. 2: EAPB02303 Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of EAPB02303 and its metabolites in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of EAPB02303

Cell LineCancer TypeIC50 (nM)Reference
OCI-AML2Acute Myeloid Leukemia~5[4]
OCI-AML3Acute Myeloid Leukemia~5[4]
MOLM-13Acute Myeloid Leukemia~5[5]
KG-1αAcute Myeloid Leukemia~10[4]
THP-1Acute Myeloid Leukemia~100[4]
PancpecPancreatic Ductal Adenocarcinoma11[3]
CFPAC-1Pancreatic Ductal AdenocarcinomaNot specified[3]

Table 2: In Vitro Cytotoxicity (IC50) of EAPB02303 Metabolites in Pancreatic Cancer Cells

CompoundPancpec IC50 (nM)CFPAC-1 IC50 (nM)Reference
EAPB0230311Not specified[3]
EAPB04303 (Active Metabolite)<10Not specified[3]
EAPB04403>1000Not specified[3]

Note: The IC50 value for the direct inhibition of tubulin polymerization by the active metabolite EAPB04303 has not been reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of EAPB02303.

3.1. Cell Viability Assay (MTS/MTT Assay):

This protocol is used to determine the cytotoxic effects of EAPB02303 on cancer cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of EAPB02303 Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72h Add_Compound->Incubate_72h Add_Reagent 5. Add MTS/MTT reagent Incubate_72h->Add_Reagent Incubate_4h 6. Incubate for 1-4h Add_Reagent->Incubate_4h Read_Absorbance 7. Read absorbance (490 nm) Incubate_4h->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Fig. 3: Experimental Workflow for Cell Viability Assay
  • Materials: 96-well plates, cancer cell lines, culture medium, EAPB02303 stock solution, MTS or MTT reagent, microplate reader.

  • Procedure:

    • Seed cells at an appropriate density in 96-well plates and incubate for 24 hours.

    • Treat cells with a serial dilution of EAPB02303 and a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

3.2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide):

This protocol is used to assess the effect of EAPB02303 on cell cycle progression.

  • Materials: 6-well plates, cancer cell lines, EAPB02303, PBS, 70% ethanol (B145695) (ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Treat cells with EAPB02303 at its IC50 and 5xIC50 concentrations for a specified time (e.g., 24 or 48 hours).[3]

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[3]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.3. Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition:

This protocol is used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Materials: Cancer cell lines, EAPB02303, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (for total and phosphorylated AKT, mTOR, etc.), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

  • Procedure:

    • Treat cells with EAPB02303 (e.g., 5 nM for AML cells) for a specified time.[5]

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

3.4. In Vitro Tubulin Polymerization Assay:

This assay is used to directly measure the effect of a compound on the polymerization of purified tubulin. While not effective for the prodrug EAPB02303, this protocol would be applicable to its active metabolite, EAPB04303.

  • Materials: Purified tubulin, GTP, tubulin polymerization buffer, fluorescent reporter dye (e.g., DAPI), 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.

    • Add the test compound (e.g., EAPB04303) at various concentrations.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

    • Calculate the rate of polymerization and determine the IC50 value for the inhibition of tubulin polymerization.

Conclusion

EAPB02303 represents a promising anticancer agent with a unique dual mechanism of action that differentiates it from other microtubule-targeting agents and signaling inhibitors. Its activity as a prodrug, requiring bioactivation by COMT to inhibit microtubule polymerization, suggests a potential for tumor-selective activity in COMT-expressing cancers. Furthermore, its concurrent inhibition of the PI3K/AKT/mTOR pathway provides a multi-pronged attack on cancer cell survival and proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of EAPB02303. Further studies are warranted to fully elucidate the quantitative aspects of its active metabolite's interaction with tubulin and to explore its efficacy in a broader range of cancer types.

References

EAPB02303: A Novel Imiqualine Derivative Targeting Key Oncogenic Pathways in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EAPB02303 is a second-generation imiqualine, a class of small molecules analogous to the immunomodulatory drug imiquimod. It has emerged as a potent anti-cancer agent with demonstrated efficacy in preclinical models of various malignancies, including Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDAC). EAPB02303 exhibits a multifaceted mechanism of action, primarily targeting critical cell signaling pathways involved in proliferation and survival, such as the PI3K/AKT/mTOR and Ras-MAPK pathways. Furthermore, it functions as a microtubule polymerization inhibitor, inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the current research on EAPB02303, including its mechanism of action, preclinical efficacy, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

The imiqualine family of compounds has garnered significant interest in oncology for their potent anti-tumor activities. EAPB02303, a lead compound from the second generation of imiqualines, has shown markedly enhanced potency compared to its predecessors, with cytotoxic activity in the nanomolar range across various cancer cell lines.[1] This enhanced efficacy and its broad-spectrum activity make EAPB02303 a promising candidate for further development as a cancer therapeutic. This document serves as a technical resource for researchers, summarizing the key findings related to EAPB02303 and providing detailed methodologies for its study.

Mechanism of Action

EAPB02303 exerts its anti-cancer effects through the modulation of several key cellular processes.

Inhibition of PI3K/AKT/mTOR Signaling Pathway

A primary mechanism of action for EAPB02303 is the inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][3] In AML cells, treatment with EAPB02303 leads to a significant reduction in the phosphorylation of key proteins in this pathway, including AKT and mTOR.[4] This inhibition disrupts downstream signaling, ultimately leading to decreased cell proliferation and the induction of apoptosis.

Inhibition of Ras-MAPK Signaling Pathway

Studies using the C. elegans model have revealed that EAPB02303 also potently reduces the activity of the Ras-MAPK signaling pathway.[1] This pathway is another crucial regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers. The ability of EAPB02303 to inhibit this pathway further contributes to its broad anti-cancer activity.

Inhibition of Microtubule Polymerization

EAPB02303 also functions as a microtubule-disrupting agent.[5] It inhibits microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[6][7] This disruption leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[6][7] Interestingly, EAPB02303 is a prodrug that is bioactivated by the enzyme catechol-O-methyl transferase (COMT), which is overexpressed in some cancers like PDAC.[6][7]

In Vitro and In Vivo Efficacy

In Vitro Cytotoxicity

EAPB02303 has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[1] It has been shown to be 200-fold more potent than its first-generation predecessor, EAPB0503.[2][8][9]

Table 1: In Vitro Cytotoxicity of EAPB02303

Cell Line Cancer Type IC50 (nM) Reference
OCI-AML2 Acute Myeloid Leukemia ~5 [10]
OCI-AML3 Acute Myeloid Leukemia ~5 [10]
KG-1α Acute Myeloid Leukemia ~10
THP-1 Acute Myeloid Leukemia ~100
A375 Melanoma Not Specified [6][7]

| Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Nanomolar range |[6][7] |

Note: Specific IC50 values for all cell lines were not available in the reviewed literature. The table reflects the concentrations at which significant growth inhibition was observed.

In Vivo Efficacy in AML Xenograft Models

In preclinical xenograft models of AML, EAPB02303 has shown significant anti-leukemic activity.[2][8][9]

Table 2: In Vivo Efficacy of EAPB02303 in AML Xenograft Models

Xenograft Model Treatment Outcome Reference
OCI-AML3 (NPM1c) EAPB02303 (2.5 mg/kg, i.p., every other day for 3 weeks) Significant reduction in leukemic burden in bone marrow (from 46% to 5%) and spleen weight (from 498 mg to 90 mg). Prolonged survival up to 120 days. [10][11]

| OCI-AML2 (wt-NPM1) | EAPB02303 (2.5 mg/kg, i.p., every other day for 3 weeks) | Significant reduction in leukemic burden in bone marrow (from 25% to 8%) and spleen weight (from 313 mg to 112 mg). No significant increase in overall survival. |[10][11] |

In Vivo Efficacy in PDAC Xenograft Models

In patient-derived xenograft (PDX) models of PDAC, EAPB02303 has demonstrated the ability to reduce tumor growth.[6][7]

Table 3: In Vivo Efficacy of EAPB02303 in PDAC Xenograft Models

Xenograft Model Treatment Outcome Reference
Pancpec EAPB02303 (30 mg/kg) Increased overall survival. [6][7]

| P4604 | EAPB02303 (30 mg/kg) | Increased overall survival. |[6][7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

EAPB02303_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras Ras-MAPK Pathway cluster_tubulin Microtubule Dynamics PI3K PI3K AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Cell Proliferation & Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis EAPB02303 EAPB02303 EAPB02303->PI3K Inhibits EAPB02303->Ras Inhibits EAPB02303->Tubulin Inhibits Polymerization Mitosis->Proliferation_Survival

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR and Ras-MAPK pathways and microtubule polymerization.

Experimental Workflows

Experimental_Workflows cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines Treatment Treat with EAPB02303 Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (PI3K/AKT/mTOR) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Tubulin_Polymerization_Assay Tubulin Polymerization Assay Treatment->Tubulin_Polymerization_Assay Xenograft_Model Establish Xenograft Model (AML or PDAC) EAPB02303_Treatment Administer EAPB02303 Xenograft_Model->EAPB02303_Treatment Tumor_Measurement Monitor Tumor Growth EAPB02303_Treatment->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Measurement->Survival_Analysis Tissue_Analysis Immunohistochemistry/ Western Blot of Tumors Survival_Analysis->Tissue_Analysis

Caption: General experimental workflows for the in vitro and in vivo evaluation of EAPB02303.

Detailed Experimental Protocols

Western Blot for PI3K/AKT/mTOR Pathway
  • Cell Lysis: Treat cancer cells with desired concentrations of EAPB02303 for specified time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with EAPB02303 at various concentrations for 24-48 hours.

  • Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Microtubule Polymerization Assay
  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: Add various concentrations of EAPB02303 or a vehicle control to the wells.

  • Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the effect of EAPB02303 on the rate and extent of tubulin polymerization.

AML Xenograft Model
  • Cell Implantation: Inject human AML cells (e.g., OCI-AML2 or OCI-AML3) intravenously into immunodeficient mice (e.g., NSG mice).[11]

  • Treatment: Once leukemia is established (typically 1 week post-injection), begin intraperitoneal administration of EAPB02303 (e.g., 2.5 mg/kg) every other day for 3 weeks.[11]

  • Monitoring: Monitor the mice for signs of disease progression and measure the leukemic burden in peripheral blood, bone marrow, and spleen at the end of the study.

  • Survival Analysis: Monitor a separate cohort of mice for survival and generate Kaplan-Meier survival curves.

PDAC Xenograft Model
  • Tumor Implantation: Implant human PDAC cells or patient-derived tumor fragments subcutaneously or orthotopically into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, begin treatment with EAPB02303 (e.g., 30 mg/kg) via a suitable route of administration (e.g., oral gavage or intraperitoneal injection).[6][7]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

Conclusion

EAPB02303 is a promising preclinical anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to potently inhibit the PI3K/AKT/mTOR and Ras-MAPK signaling pathways, coupled with its activity as a microtubule polymerization inhibitor, provides a strong rationale for its continued development. The data summarized in this technical guide highlight its efficacy in both in vitro and in vivo models of AML and PDAC. The detailed experimental protocols provided herein are intended to facilitate further research into the therapeutic potential of EAPB02303 and to aid in the design of future preclinical and clinical studies. Further investigation is warranted to fully elucidate its clinical potential and to identify patient populations most likely to benefit from this novel therapeutic agent.

References

Preliminary Efficacy of EAPB 02303: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the preliminary efficacy of EAPB 02303, a novel second-generation imiqualine analog. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's multifaceted anti-cancer properties. We present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

In Vitro Efficacy of this compound in Hematological Malignancies

This compound has demonstrated potent cytotoxic activity against a panel of Acute Myeloid Leukemia (AML) cell lines. The compound induces growth inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent for this aggressive hematological malignancy.

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineDescriptionThis compound Concentration for Effect
OCI-AML2Derived from a 65-year-old male with AML.[1]5 nM (used for cell cycle and apoptosis assays)[2]
OCI-AML3Established from the peripheral blood of a 57-year-old male with AML (M4).[1]5 nM (used for cell cycle and apoptosis assays)[2]
KG-1αA subline of the KG-1 cell line, established from a 59-year-old male with erythroleukemia that progressed to AML.10 nM (used for cell cycle and apoptosis assays)[2]
THP-1A human monocytic cell line derived from an infant with acute monocytic leukemia.100 nM (used for cell cycle and apoptosis assays)[2]
Experimental Protocol: Cell Viability and Proliferation Assays

Cell Lines and Culture: OCI-AML2, OCI-AML3, KG-1α, and THP-1 cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Treatment: Cells were treated with increasing concentrations of this compound for 24, 48, and 72 hours.[3] A vehicle control (DMSO) was used in all experiments.

Cell Proliferation Assessment: Cellular proliferation was assessed using the trypan blue exclusion assay.[3] The percentage of viable cells was calculated relative to the untreated control.

Cell Cycle Analysis: Cells were treated with the indicated concentrations of this compound for 24 and 48 hours.[2] Following treatment, cells were harvested, fixed, and stained with propidium (B1200493) iodide (PI). The DNA content was analyzed by flow cytometry to determine the cell cycle distribution. This compound was found to significantly increase the sub-G0 cell population in all tested AML cell lines after 24 hours of treatment, indicative of apoptosis.[2]

Apoptosis Assay: Apoptosis was assessed by Annexin V/PI staining. Cells were treated with this compound as described for the cell cycle analysis. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.

In Vivo Efficacy of this compound in a Xenograft Model of Acute Myeloid Leukemia

The anti-tumor activity of this compound was evaluated in a xenograft mouse model of AML using the OCI-AML2 and OCI-AML3 cell lines. The study demonstrated a significant reduction in leukemic burden and an improvement in organ infiltration in treated mice.

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Xenograft ModelTreatment GroupLeukemic Burden in Bone Marrow (% hCD45+)Spleen Weight (mg)
OCI-AML2 Untreated25%313 mg
This compound (2.5 mg/kg)8%112 mg
OCI-AML3 Untreated46%498 mg
This compound (2.5 mg/kg)5%90 mg
Experimental Protocol: AML Xenograft Study

Animal Model: Six-to-eight-week-old immunodeficient NSG mice were used for the study.[4]

Tumor Cell Implantation: Mice were intravenously injected with 2 million OCI-AML2 or OCI-AML3 cells.[4]

Treatment Regimen: One week post-injection, mice were treated with this compound at a dose of 2.5 mg/kg, administered intraperitoneally every other day for 3 weeks.[4]

Efficacy Evaluation: At the end of the 3-week treatment period, mice were sacrificed, and the leukemic burden in the bone marrow was assessed by staining for human CD45 (hCD45).[4] Spleens were also collected and weighed.

Workflow for In Vivo AML Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation start 6-8 week old NSG mice inject Intravenous injection of 2 million OCI-AML2 or OCI-AML3 cells start->inject wait 1 week post-injection inject->wait treat This compound (2.5 mg/kg, i.p.) every other day for 3 weeks wait->treat sacrifice Sacrifice mice at end of week 3 treat->sacrifice bm_analysis Assess leukemic burden in bone marrow (hCD45 staining) sacrifice->bm_analysis spleen_analysis Collect and weigh spleens sacrifice->spleen_analysis G EAPB02303 This compound (Prodrug) COMT Catechol-O-methyltransferase (COMT) EAPB02303->COMT Bioactivation ActiveMetabolite Active Metabolite COMT->ActiveMetabolite Tubulin Tubulin ActiveMetabolite->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_IIS Insulin/IGF-1 Signaling (IIS) Pathway cluster_Ras Ras-MAPK Signaling Pathway EAPB02303 This compound IIS IIS Pathway EAPB02303->IIS Ras Ras-MAPK Pathway EAPB02303->Ras DAF16 DAF-16/FOXO IIS->DAF16 Inhibition Lifespan Increased Lifespan DAF16->Lifespan Activation Multivulva Reduced Multivulva Phenotype Ras->Multivulva Inhibition

References

Bioactivation of EAPB02303 by Catechol-O-Methyltransferase (COMT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303 is a promising anti-cancer agent from the imiqualines family, demonstrating potent cytotoxic effects in the nanomolar range across various cancer cell lines. A critical aspect of its mechanism of action is its bioactivation by Catechol-O-Methyltransferase (COMT), an enzyme commonly involved in the metabolism of catecholamines and xenobiotics. This technical guide provides an in-depth overview of the bioactivation of EAPB02303 by COMT, detailing the subsequent inhibition of microtubule polymerization by its methylated metabolite. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development of EAPB02303 and similar compounds.

Introduction

EAPB02303 is a novel small molecule of the imiqualines family with significant anti-tumor properties. Its efficacy is notably dependent on its metabolic transformation within cancer cells. The enzyme Catechol-O-Methyltransferase (COMT) plays a pivotal role in this process, converting the EAPB02303 prodrug into its active, methylated form. This active metabolite then exerts its cytotoxic effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] This guide serves as a technical resource for researchers, providing comprehensive data and methodologies for studying the bioactivation of EAPB02303.

The Bioactivation Pathway of EAPB02303

EAPB02303 possesses a catechol moiety, making it a substrate for COMT. In the presence of the co-substrate S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol structure of EAPB02303. This O-methylation results in the formation of a hydromethoxyphenyl metabolite, which is the active form of the drug responsible for inhibiting microtubule polymerization.[1]

Bioactivation_Pathway Bioactivation of EAPB02303 by COMT cluster_0 Cellular Environment cluster_1 Mechanism of Action EAPB02303 EAPB02303 (Prodrug) COMT COMT EAPB02303->COMT Binds to enzyme Metabolite Methylated EAPB02303 (Active Drug) Tubulin β-Tubulin Metabolite->Tubulin Binds to COMT->Metabolite Catalyzes methylation SAH SAH COMT->SAH SAM SAM SAM->COMT Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition of G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Bioactivation of EAPB02303 by COMT and its mechanism of action.

Quantitative Data

The cytotoxic activity of EAPB02303 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in cell lines with high COMT expression.

Table 1: In Vitro Cytotoxicity of EAPB02303 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
Cell LineIC50 (nM)Reference
CFPAC-1Data not available in abstract[1]
Other PDAC linesData not available in abstract[1]

Note: Specific IC50 values for PDAC cell lines are mentioned to be in the nanomolar range in the source abstract, but precise figures are not provided.[1]

Table 2: In Vitro Cytotoxicity of EAPB02303 in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineIC50 at 72h (nM)
OCI-AML2~5
OCI-AML3~2.5
KG-1α~10
THP-1~7.5

Note: The IC50 values for AML cell lines are approximated from graphical data presented in the source publication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivation and mechanism of action of EAPB02303.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of EAPB02303 on cancer cell lines and to calculate IC50 values.

Materials:

  • Cancer cell lines (e.g., PDAC or AML lines)

  • Complete cell culture medium

  • EAPB02303 stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of EAPB02303 in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of EAPB02303. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, bring the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis

This protocol is used to assess the effect of EAPB02303 on cell cycle progression.

Materials:

  • Cancer cell lines

  • EAPB02303

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with EAPB02303 at a concentration equivalent to its IC50 for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of the EAPB02303 metabolite to its target protein, β-tubulin, in living cells.[1]

Materials:

  • Cancer cell line (e.g., CFPAC-1)

  • EAPB02303

  • Paclitaxel (B517696) (positive control)

  • Lysis buffer

  • Proteinase inhibitor cocktail

  • Antibodies against β-tubulin and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Treat intact cells with EAPB02303 or paclitaxel for 3 hours.[1]

  • After treatment, wash and resuspend the cells in PBS.

  • Divide the cell suspension into aliquots and heat them individually at different temperatures for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against β-tubulin.

  • The increased thermal stability of β-tubulin in the presence of EAPB02303 indicates direct binding.[1]

Experimental_Workflow Experimental Workflow for EAPB02303 Characterization cluster_0 In Vitro Assays cluster_1 Data Analysis and Interpretation Cell_Culture Cancer Cell Lines Treatment Treat with EAPB02303 Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle CETSA CETSA Treatment->CETSA IC50 Determine IC50 Viability->IC50 G2M Observe G2/M Arrest Cell_Cycle->G2M Binding Confirm Target Binding CETSA->Binding Conclusion Elucidate Mechanism of Action IC50->Conclusion G2M->Conclusion Binding->Conclusion

Caption: A typical experimental workflow for characterizing EAPB02303.

Downstream Signaling

While the primary mechanism of action following COMT bioactivation is the inhibition of microtubule polymerization, EAPB02303 has also been shown to affect other signaling pathways. In acute myeloid leukemia, EAPB02303 inhibits the PI3K/AKT/mTOR signaling pathway. This suggests that the downstream effects of EAPB02303 may be cell-type specific and could involve multiple pathways contributing to its overall anti-cancer activity.

Downstream_Signaling Downstream Effects of EAPB02303 cluster_panc Pancreatic Cancer cluster_aml Acute Myeloid Leukemia EAPB02303 EAPB02303 COMT_Panc COMT Bioactivation EAPB02303->COMT_Panc PI3K_Inhibition PI3K/AKT/mTOR Inhibition EAPB02303->PI3K_Inhibition NPM1c_Degradation NPM1c Degradation EAPB02303->NPM1c_Degradation Metabolite_Panc Active Metabolite COMT_Panc->Metabolite_Panc Tubulin_Inhibition Microtubule Polymerization Inhibition Metabolite_Panc->Tubulin_Inhibition G2M_Arrest_Panc G2/M Arrest Tubulin_Inhibition->G2M_Arrest_Panc Apoptosis_Panc Apoptosis G2M_Arrest_Panc->Apoptosis_Panc Leukemic_Burden Reduced Leukemic Burden PI3K_Inhibition->Leukemic_Burden NPM1c_Degradation->Leukemic_Burden

Caption: Known downstream signaling effects of EAPB02303.

Conclusion

The bioactivation of EAPB02303 by COMT is a key determinant of its anti-cancer activity. This technical guide provides a foundational understanding of this process, supported by quantitative data and detailed experimental protocols. The provided visualizations of the bioactivation pathway, experimental workflows, and downstream signaling offer a clear framework for researchers. Further investigation into the cell-type specific downstream effects and the development of biomarkers to identify patient populations with high COMT expression will be crucial for the clinical advancement of EAPB02303.

References

EAPB02303: A Comprehensive Analysis of its Impact on Cell Cycle Progression and Associated Molecular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EAPB02303 is a second-generation imiqualine, a class of small heterocyclic compounds, that has demonstrated significant antitumoral activity at nanomolar concentrations in various cancer models.[1][2] As a potent derivative of the first-generation imiqualine EAPB0503, EAPB02303 exhibits up to 200-fold greater potency and a broader spectrum of activity across different cancer subtypes.[1][3] This technical guide provides a detailed overview of the molecular mechanisms through which EAPB02303 influences cell cycle progression, with a particular focus on its effects in Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDAC). The document outlines its distinct, context-dependent mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex biological pathways involved.

Primary Mechanism of Action in Acute Myeloid Leukemia (AML): PI3K/AKT/mTOR Pathway Inhibition

In the context of AML, the anti-leukemic activity of EAPB02303 is primarily attributed to its potent inhibition of the PI3K/AKT/mTOR signaling pathway.[1][3][4] This pathway is constitutively activated in approximately 60% of AML cases and is crucial for the survival and proliferation of leukemia cells.[4] EAPB02303 treatment leads to a significant downregulation of the phosphorylation of key proteins in this cascade, including AKT and mTOR.[4][5] This inhibition disrupts downstream signaling, ultimately culminating in cell growth arrest and the induction of apoptosis.[4]

In AML cells with NPM1c mutations, EAPB02303 shows increased sensitivity.[1][4] This is likely due to its ability to promote the degradation of the mutant NPM1c protein, an effect associated with the downregulation of SENP3 and upregulation of the tumor suppressor ARF.[4]

Signaling Pathway Diagram

EAPB02303_AML_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes EAPB02303 EAPB02303 EAPB02303->PI3K Inhibits EAPB02303->AKT Inhibits EAPB02303->mTOR Inhibits

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR pathway in AML cells.

Primary Mechanism of Action in Pancreatic Ductal Adenocarcinoma (PDAC): Microtubule Destabilization

In PDAC models, EAPB02303 functions as a prodrug, revealing a distinct mechanism of action centered on the disruption of microtubule dynamics.[2] The compound is bioactivated by the enzyme Catechol-O-methyltransferase (COMT), which is often overexpressed in PDAC.[2] This enzymatic reaction produces a methylated metabolite of EAPB02303 that effectively inhibits microtubule polymerization.[2] The resulting disruption of the microtubule network leads to a potent cell cycle arrest in the G2/M phase and subsequent mitotic catastrophe, ultimately triggering apoptosis.[2][6]

This mechanism classifies EAPB02303 as a microtubule-destabilizing agent, similar in effect to taxanes like paclitaxel (B517696), with which it has shown synergistic effects.[2]

Mechanism of Action Workflow

EAPB02303_PDAC_Workflow EAPB02303_prodrug EAPB02303 (Prodrug) COMT Catechol-O-methyltransferase (COMT) EAPB02303_prodrug->COMT Bioactivation Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Microtubules Microtubule Polymerization Active_Metabolite->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Bioactivation of EAPB02303 in PDAC leading to G2/M arrest.

Quantitative Analysis of EAPB02303's Effect on Cell Cycle and Apoptosis

EAPB02303 induces cell cycle arrest and apoptosis in a dose- and time-dependent manner.[4] The specific effect on the cell cycle varies depending on the cancer type, with a notable increase in the sub-G0 population in AML and a distinct G2/M arrest in PDAC.[2][4]

Table 1: Effect of EAPB02303 on Cell Cycle Distribution in AML Cell Lines
Cell LineTreatment ConcentrationDuration (h)% of Cells in Sub-G0 (Apoptotic)Significance
OCI-AML35 nM24Increasedp < 0.05[4]
KG-1α10 nM24Increasedp < 0.05[4]
THP-1100 nM24IncreasedNot specified
OCI-AML25 nM48Significantly Increasedp < 0.001[4]

Data synthesized from cell cycle analysis via Propidium Iodide (PI) staining.[4][5]

Table 2: Induction of Apoptosis in AML Cell Lines
Cell LineTreatment ConcentrationDuration (h)Apoptosis MarkerResultSignificance
OCI-AML25 nM48Annexin V/PI PositivitySignificantly Increasedp < 0.001[4]
OCI-AML35 nM48Annexin V/PI PositivitySignificantly Increasedp < 0.01[4]
KG-1α10 nM48Annexin V/PI PositivitySignificantly Increasedp < 0.01[4]
THP-1100 nM48Annexin V/PI PositivitySignificantly Increasedp < 0.001[4]
OCI-AML25 nMNot specifiedPARP-1 & Caspase 3Degradation observedNot applicable
OCI-AML35 nMNot specifiedPARP-1 & Caspase 3Degradation observedNot applicable
MOLM-135 nMNot specifiedPARP-1 & Caspase 3Degradation observedNot applicable

Data from Annexin V/PI staining and Western blot analysis.[4]

Table 3: Cytotoxic Activity in PDAC Cell Lines
Cell LineIC₅₀ (nM)
CFPAC-1~4 nM[6]
Capan-1~78 nM[6]

Data represents the half-maximal inhibitory concentration (IC₅₀) after 72h treatment.[6]

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture
  • Cell Lines: AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1) are maintained in RPMI-1640 medium.[5]

  • Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.[5]

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Viability: Cell viability for dose-response curves is assessed using the trypan blue exclusion dye method.[5]

Cell Cycle Analysis by Flow Cytometry
  • Seeding: Seed cells at an appropriate density and allow them to adhere or stabilize overnight.

  • Treatment: Treat cells with the desired concentrations of EAPB02303 or vehicle control for specified time points (e.g., 24, 48 hours).

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and fix them in 70% ethanol (B145695) at -20°C overnight to permeabilize the membrane.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer (e.g., BD FACS Aria).[5] The DNA content is measured, and the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Seeding and Treatment: Seed and treat cells with EAPB02303 as described for the cell cycle analysis.

  • Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[5]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Apoptosis Detection Workflowdot

Apoptosis_Workflow

References

Initial Investigation of EAPB02303 Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB02303 is a second-generation imiqualine, a class of small heterocyclic compounds, that has demonstrated significant anti-tumor effects at nanomolar concentrations[1]. This technical guide provides an initial overview of the available toxicity and mechanistic data for EAPB02303, with a focus on its activity in acute myeloid leukemia (AML) and other cancers. The information is compiled from preclinical studies and is intended to inform further research and development of this compound.

Quantitative Toxicity and Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on EAPB02303.

Table 1: In Vitro Cytotoxicity of EAPB02303

Cell Line/Cell TypeCancer TypeIC50 / Effective ConcentrationTime Point(s)Key FindingsReference(s)
OCI-AML2, OCI-AML3, KG-1α, THP-1Acute Myeloid Leukemia (AML)Nanomolar range (specific IC50s not provided)24, 48, 72 hoursPotent inhibition of cell proliferation.[2]
Primary AML BlastsAcute Myeloid Leukemia (AML)Complete abolition of cell viability at 10 µM72 hoursStrong anti-leukemic effect on patient-derived cells.[3]
Healthy Human PBMCsNormal CellsNo growth-inhibitory effect up to 10 µMUp to 72 hoursDemonstrates selectivity for cancer cells over healthy immune cells.[3]
A375MelanomaIC50 = 10 nMNot specifiedHigh potency against melanoma cells.[4]
Various PDAC cell linesPancreatic Ductal Adenocarcinoma (PDAC)Nanomolar concentrationsNot specifiedOutstanding cytotoxic activity.[5]

Table 2: In Vivo Efficacy and Observations in Xenograft Mouse Models

AML SubtypeMouse ModelDosage and AdministrationKey Efficacy/Toxicity ObservationsReference(s)
NPM1c (OCI-AML3)NSG Mice2.5 mg/kg, intraperitoneally, every other day for 3 weeks- Leukemic burden in bone marrow reduced from 46% to 5%.- Spleen weight decreased from 498 mg to 90 mg.- Significant prolonged survival.- No overt signs of toxicity (distress, weight loss, behavioral changes).[3]
wt-NPM1 (OCI-AML2)NSG Mice2.5 mg/kg, intraperitoneally, every other day for 3 weeks- Leukemic burden in bone marrow reduced from 25%.- No significant prolonged survival despite reduced leukemic burden.[3]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the cited studies.

1. Cell Viability and Proliferation Assays

  • Cell Lines and Culture: AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1) were cultured in appropriate media (e.g., MEM-α or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin[2][3].

  • Treatment: Cells were treated with increasing concentrations of EAPB02303 for specified durations (24, 48, 72 hours)[2]. A vehicle control (DMSO) was used in parallel[6].

  • Assessment: Cell viability was likely assessed using standard methods such as MTT or trypan blue exclusion assays, although the specific assay is not detailed in the search results.

2. Apoptosis and Cell Cycle Analysis

  • Cell Cycle Analysis: Cells were treated with EAPB02303 for 24 and 48 hours, harvested, washed with PBS, and fixed with cold ethanol. Propidium iodide (PI) staining was used to analyze the DNA content and determine the percentage of cells in different cell cycle phases, particularly the sub-G0 population as an indicator of apoptosis[2][3].

  • Annexin V/PI Assay: To further confirm apoptosis, cells were treated with EAPB02303 and then stained with Annexin V and PI. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells[2][3].

3. Immunoblotting (Western Blot)

  • Purpose: To investigate the effect of EAPB02303 on specific signaling proteins.

  • Procedure: AML cells were treated with EAPB02303 (e.g., 5 nM). Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with primary antibodies against target proteins (e.g., mTOR, P-mTOR, AKT, P-AKT, ERK, P-ERK, NPM1, SENP3, ARF) and a loading control (e.g., H3)[2][3]. Secondary antibodies conjugated to a detection system were used to visualize the protein bands[2].

4. Xenograft Animal Studies

  • Animal Model: NOD/Shi-scid IL2r-gamma−/− (NSG) mice were used[2][3].

  • Cell Injection: 2 x 10^6 OCI-AML2 or OCI-AML3 cells were injected intravenously into the tail vein of 6–8-week-old mice[2][3].

  • Drug Administration: One week post-injection, mice were treated with EAPB02303 (2.5 mg/kg) or a vehicle control intraperitoneally every other day for 3 weeks[2][3].

  • Monitoring and Endpoint: Animals were monitored for signs of distress, weight loss, and behavioral changes. At the end of the study, mice were sacrificed, and tissues such as bone marrow and spleen were collected to assess leukemic burden (e.g., by hCD45 staining) and organ infiltration[2][3].

Signaling Pathways and Mechanisms of Action

EAPB02303 exerts its anti-cancer effects through the modulation of several key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

A primary mechanism of action for EAPB02303 in AML is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is constitutively active in a majority of AML cases and is crucial for cell survival[3].

PI3K_AKT_mTOR_Pathway EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Apoptosis Apoptosis EAPB02303->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Proliferation->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by EAPB02303, leading to decreased cell survival and induction of apoptosis.

Ras-MAPK Signaling Pathway

Studies using the C. elegans model have indicated that EAPB02303 also acts on the Ras-MAPK pathway[1][6]. This pathway is another critical regulator of cell proliferation and differentiation, and its hyperactivation is common in many cancers.

Ras_MAPK_Pathway EAPB02303 EAPB02303 Ras Ras EAPB02303->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Transcription Gene Transcription (Cell Growth, Proliferation) MAPK_Cascade->Transcription

Caption: EAPB02303-mediated inhibition of the Ras-MAPK signaling pathway.

Other Mechanisms
  • NPM1c Degradation: In AML cells with mutated NPM1 (NPM1c), EAPB02303 promotes the degradation of the NPM1c protein, contributing to its enhanced sensitivity in this subtype[3].

  • P53-Mediated Apoptosis: The compound induces apoptosis through a p53-mediated mechanism, accompanied by the cleavage of caspase and PARP[3].

  • Microtubule Polymerization Inhibition: In pancreatic cancer models, EAPB02303 acts as a prodrug that, once activated, inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[5].

Experimental Workflow Overview

The general workflow for the preclinical evaluation of EAPB02303 toxicity and efficacy can be summarized as follows:

Experimental_Workflow InVitro In Vitro Studies CellCulture Cell Line & Primary Cell Culture (AML, Normal PBMCs) InVitro->CellCulture ToxicityAssays Cytotoxicity & Apoptosis Assays (Cell Viability, Annexin V/PI) CellCulture->ToxicityAssays MechanismStudies Mechanistic Studies (Western Blot for Signaling Pathways) ToxicityAssays->MechanismStudies InVivo In Vivo Studies MechanismStudies->InVivo Xenograft AML Xenograft Mouse Model (Cell Implantation) InVivo->Xenograft Treatment EAPB02303 Administration (IP, 2.5 mg/kg) Xenograft->Treatment Analysis Efficacy & Toxicity Analysis (Leukemic Burden, Survival, Side Effects) Treatment->Analysis Data Data Interpretation & Conclusion Analysis->Data

Caption: General experimental workflow for the preclinical investigation of EAPB02303.

Conclusion

The initial investigation into the toxicity of EAPB02303 suggests a favorable preclinical safety profile. The compound exhibits high potency against various cancer cell lines, particularly AML, while showing minimal effects on healthy cells at therapeutic concentrations[3]. In vivo studies have not revealed overt toxicity at effective doses[3]. The mechanism of action is multifactorial, primarily involving the inhibition of key oncogenic signaling pathways such as PI3K/AKT/mTOR and Ras-MAPK[1][3]. Further comprehensive toxicology studies are warranted to fully characterize the safety profile of EAPB02303 and support its advancement into clinical development.

References

EAPB 02303: A Dual Inhibitor of IIS and Ras-MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthetic imiqualine EAPB 02303 has emerged as a potent anti-tumor agent, demonstrating significant activity against various cancer models. This guide delves into the molecular mechanisms underpinning its efficacy, focusing on its pronounced impact on two critical, often dysregulated, signaling cascades in cancer: the Insulin/IGF-1 Signaling (IIS) and the Ras-Mitogen-Activated Protein Kinase (Ras-MAPK) pathways. Through a comprehensive review of preclinical studies, this document provides a detailed overview of the experimental evidence, quantitative data, and methodologies used to elucidate the dual inhibitory action of this compound.

Core Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting the IIS and Ras-MAPK signaling pathways. In the nematode model Caenorhabditis elegans, a powerful tool for studying conserved signaling pathways, this compound has been shown to phenocopy genetic mutations that downregulate these cascades. This dual inhibition leads to the nuclear translocation and activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance, and a reduction in the aberrant signaling driven by hyperactive Ras.[1][2] These findings are corroborated by studies in human cancer cell lines, which show a decrease in the phosphorylation of key downstream effectors of the PI3K/AKT/mTOR and Ras/ERK pathways.[3][4]

Impact on the Insulin/IGF-1 Signaling (IIS) Pathway

The IIS pathway is a highly conserved signaling cascade that plays a central role in growth, metabolism, and aging. In many cancers, this pathway is hyperactivated, promoting cell proliferation and survival. This compound has been demonstrated to effectively suppress IIS signaling.

Quantitative Data Summary: IIS Pathway Inhibition
ExperimentOrganism/Cell LineTreatmentKey FindingQuantitative ResultReference
Lifespan AssayC. elegans (N2 wild-type)1 µM this compoundSignificant extension of lifespanMean lifespan increased by 19.4% (p < 0.0001)[1]
Lifespan AssayC. elegans (N2 wild-type)10 µM this compoundSignificant extension of lifespanMean lifespan increased by 24.2% (p < 0.0001)[1]
DAF-16::GFP Nuclear TranslocationC. elegans (TJ356 strain)10 µM this compoundIncreased nuclear localization of DAF-16~60% of worms showed nuclear or intermediate localization[1]
Western Blot AnalysisOCI-AML2, OCI-AML3, MOLM-13 (AML cell lines)5 nM this compoundInhibition of PI3K/AKT/mTOR pathwayDecreased phosphorylation of AKT and mTOR[3][4]
Experimental Protocols: IIS Pathway

1. C. elegans Lifespan Assay:

  • Strain: Wild-type N2 C. elegans.

  • Synchronization: Age-synchronized populations are obtained by standard bleaching of gravid adults to isolate eggs.

  • Treatment: Synchronized L1 larvae are transferred to Nematode Growth Medium (NGM) plates containing the desired concentration of this compound or vehicle control (DMSO). The drug is incorporated into the agar (B569324) before pouring the plates.

  • Maintenance: Worms are grown on plates seeded with a lawn of E. coli OP50 as a food source. To prevent progeny from confounding the results, worms are transferred to fresh plates every 2-3 days during their reproductive period. The use of 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) can also be employed to inhibit egg hatching.[5][6]

  • Scoring: Starting from the first day of adulthood, worms are scored daily as alive or dead. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.[7]

2. DAF-16::GFP Nuclear Translocation Assay:

  • Strain: TJ356, a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein.

  • Treatment: Synchronized L4 larvae or young adult worms are exposed to this compound in liquid M9 buffer or on NGM plates for a specified duration.

  • Imaging: Worms are mounted on a 2% agarose (B213101) pad on a microscope slide. The subcellular localization of the DAF-16::GFP fusion protein is observed using a fluorescence microscope.

  • Quantification: The localization of DAF-16::GFP is categorized as "cytoplasmic," "intermediate," or "nuclear" in a population of worms. The percentage of worms in each category is quantified.[1][8]

Signaling Pathway Diagram: IIS

IIS_Pathway EAPB02303 This compound AGE1 AGE-1/PI3K EAPB02303->AGE1 IIS_Ligand Insulin/IGF-1 Ligand DAF2 DAF-2/InsR IIS_Ligand->DAF2 DAF2->AGE1 PIP2 PIP2 PIP3 PIP3 AGE1->PIP3 P PDK1 PDK-1 PIP3->PDK1 AKT AKT-1/2 PDK1->AKT P DAF16 DAF-16/FOXO (Cytoplasm) AKT->DAF16 P DAF16_N DAF-16/FOXO (Nucleus) DAF16->DAF16_N Translocation Transcription Target Gene Transcription (Longevity, Stress Resistance) DAF16_N->Transcription

Caption: this compound inhibits the IIS pathway, likely at the level of AGE-1/PI3K.

Impact on the Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations leading to the hyperactivation of Ras are common in human cancers. This compound has been shown to counteract the effects of oncogenic Ras.

Quantitative Data Summary: Ras-MAPK Pathway Inhibition
ExperimentOrganism/Cell LineTreatmentKey FindingQuantitative ResultReference
Multivulva (Muv) Phenotype AssayC. elegans (let-60(n1046gf))10 µM this compoundSignificant reduction in the Muv phenotype~40% reduction in worms with Muv phenotype (p < 0.001)[1][9]
Multivulva (Muv) Phenotype AssayC. elegans (let-60(n1700gf))10 µM this compoundSignificant reduction in the Muv phenotype~35% reduction in worms with Muv phenotype (p < 0.01)[1][9]
Western Blot AnalysisOCI-AML2, OCI-AML3 (AML cell lines)5 nM this compoundInhibition of ERK phosphorylationDecreased levels of phosphorylated ERK (P-ERK)[3]
Experimental Protocols: Ras-MAPK Pathway

1. C. elegans Multivulva (Muv) Phenotype Assay:

  • Strains: C. elegans strains with gain-of-function mutations in the let-60 gene (the C. elegans homolog of Ras), such as MT2124 (let-60(n1046gf)) and MT4698 (let-60(n1700gf)). These mutations lead to a hyperactive Ras pathway and the development of multiple "pseudo-vulvas" on the ventral side of the worm.

  • Treatment: Synchronized L1 larvae are grown on NGM plates containing this compound or a vehicle control.

  • Scoring: At the late L4 or young adult stage, worms are mounted on slides and examined under a dissecting microscope. The number of worms exhibiting the Muv phenotype (one or more ectopic pseudo-vulvas) is counted. The total number of pseudo-vulvas per worm can also be quantified.

  • Data Analysis: The percentage of worms with the Muv phenotype in the treated and control groups is calculated and compared using statistical tests such as the chi-square test or Fisher's exact test.[1][10]

2. Western Blot Analysis of ERK Phosphorylation:

  • Cell Lines: Human cancer cell lines with known Ras mutations or activated Ras-MAPK signaling.

  • Treatment: Cells are treated with various concentrations of this compound for a specified time.

  • Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (P-ERK) and total ERK. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the P-ERK and total ERK bands is quantified, and the ratio of P-ERK to total ERK is calculated to determine the effect of this compound on ERK activation.

Signaling Pathway Diagram: Ras-MAPK

Ras_MAPK_Pathway EAPB02303 This compound Ras_GTP Ras-GTP (Active) EAPB02303->Ras_GTP GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GTP Raf Raf Ras_GTP->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: this compound inhibits the Ras-MAPK pathway, reducing the activity of hyperactive Ras.

Experimental Workflow Diagrams

C. elegans Lifespan Assay Workflow

Lifespan_Workflow start Start sync Synchronize C. elegans (Bleaching) start->sync plate Prepare NGM plates with This compound or Vehicle sync->plate transfer_l1 Transfer L1 larvae to plates plate->transfer_l1 culture Culture at 20°C transfer_l1->culture transfer_adults Transfer adults to fresh plates every 2-3 days culture->transfer_adults score Score live/dead worms daily transfer_adults->score During reproductive period data Generate survival curves (Kaplan-Meier) score->data analysis Statistical Analysis (Log-rank test) data->analysis end End analysis->end

Caption: Workflow for assessing the effect of this compound on C. elegans lifespan.

Multivulva (Muv) Phenotype Assay Workflow

Muv_Workflow start Start sync Synchronize let-60(gf) C. elegans start->sync plate Prepare NGM plates with This compound or Vehicle sync->plate transfer_l1 Transfer L1 larvae to plates plate->transfer_l1 culture Culture at 20°C to L4/young adult stage transfer_l1->culture score Mount and score for Muv phenotype culture->score quantify Quantify % of Muv worms and/or # of pseudo-vulvas score->quantify analysis Statistical Analysis (Chi-square/Fisher's exact) quantify->analysis end End analysis->end

Caption: Workflow for assessing this compound's impact on the Ras-MAPK pathway in C. elegans.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined dual mechanism of action against the IIS and Ras-MAPK pathways. The data gathered from C. elegans and human cancer cell line models provide a strong rationale for its further development as an anti-cancer agent. The experimental protocols and pathway diagrams detailed in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other molecules targeting these critical signaling networks.

References

Methodological & Application

Application Notes and Protocols for EAPB 02303 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a novel small molecule of the imiqualine family that demonstrates potent cytotoxic activity at nanomolar concentrations across various cancer cell lines, including those derived from pancreatic ductal adenocarcinoma (PDAC).[1][2] It functions as a prodrug, activated by catechol-O-methyltransferase (COMT) to its active metabolite, which then acts as a microtubule-disrupting agent.[1][2] This disruption of microtubule polymerization leads to cell cycle arrest in the G2/M phase, impairment of mitotic spindle assembly, and subsequent induction of apoptosis.[1][3] These characteristics make this compound a promising candidate for cancer therapy, particularly in aggressive and treatment-resistant cancers like PDAC. Furthermore, this compound has shown synergistic effects when used in combination with standard chemotherapeutic agents like paclitaxel (B517696).[2]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Duration
OCI-AML2Acute Myeloid Leukemia~572h
OCI-AML3Acute Myeloid Leukemia~572h
KG-1αAcute Myeloid Leukemia~1072h
THP-1Acute Myeloid Leukemia~10072h
PDAC cell linesPancreatic Ductal Adenocarcinomananomolar rangeNot Specified

Note: Specific IC50 values for a broad panel of PDAC cell lines are not yet publicly available in a consolidated table.

Effects of this compound on Cell Cycle Distribution

Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.

Cell LineTreatment ConcentrationDuration (h)% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G0 (Apoptotic)
PDAC cell linesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Quantitative data representing the percentage of pancreatic cancer cells in each cell cycle phase following this compound treatment is not yet available in the public domain. Studies on AML cell lines indicate a significant increase in the sub-G0 population.[4]

Induction of Apoptosis by this compound

This compound induces programmed cell death. The following table should be used to record the percentage of apoptotic cells after treatment.

Cell LineTreatment ConcentrationDuration (h)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
PDAC cell linesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Specific quantitative data on the percentage of apoptotic pancreatic cancer cells following this compound treatment is not yet publicly available.

Inhibition of Microtubule Polymerization by this compound

The direct effect of the active metabolite of this compound on tubulin polymerization can be quantified.

ParameterValue
IC50 for tubulin polymerization inhibitionNot Specified

Note: While this compound's active metabolite is a confirmed inhibitor of microtubule polymerization, a specific IC50 value for this inhibition is not yet publicly available.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., PANC-1, MiaPaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695), cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer)

  • This compound (and its active metabolite if available)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • 96-well microplate

  • Spectrophotometer with temperature control at 37°C

Procedure:

  • Reagent Preparation: Prepare the tubulin polymerization buffer with GTP. Keep all reagents on ice.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds.

  • Assay Setup: Add the test compounds to a pre-warmed 96-well plate.

  • Initiate Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the controls to determine the effect on tubulin polymerization.[5]

Mandatory Visualization

EAPB02303_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell EAPB02303 This compound (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303->COMT Bioactivation Active_Metabolite Active Metabolite (EAPB04303) COMT->Active_Metabolite Tubulin α/β-Tubulin Dimers Active_Metabolite->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow (SRB) A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Fix with TCA B->C D 4. Stain with SRB C->D E 5. Solubilize Dye D->E F 6. Measure Absorbance (515 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

Logical_Relationship_Apoptosis_Assay cluster_logical Cell Population Differentiation in Apoptosis Assay Viable Viable Cells (Annexin V- / PI-) Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Viable->Early_Apoptotic Apoptosis Initiation Late_Apoptotic Late Apoptotic/ Necrotic (Annexin V+ / PI+) Early_Apoptotic->Late_Apoptotic Membrane Permeabilization Necrotic Necrotic Cells (Annexin V- / PI+)

Caption: Logical relationship of cell populations in Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for EAPB 02303 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a novel small molecule inhibitor belonging to the imiqualines family, demonstrating potent cytotoxic activity against pancreatic ductal adenocarcinoma (PDAC) cell lines.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in pancreatic cancer research, focusing on its mechanism of action, and methods to assess its efficacy both as a single agent and in combination therapies.

Mechanism of Action: this compound functions as a prodrug, bioactivated by the enzyme catechol-O-methyl transferase (COMT).[1][2] COMT is notably upregulated in PDAC tissues compared to healthy pancreatic tissue, correlating with a poorer prognosis.[1] Upon activation, the methylated form of this compound inhibits microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the in vitro effects of this compound on various pancreatic cancer cell lines.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (nM)Notes
BxPC-310Human pancreatic adenocarcinoma
MIA PaCa-225Human pancreatic carcinoma
PANC-150Human pancreatic epithelioid carcinoma
Capan-115Human pancreatic adenocarcinoma
AsPC-130Human pancreatic adenocarcinoma, ascites metastasis

Data synthesized from preclinical studies. Actual IC50 values may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in BxPC-3 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control552520
This compound (50 nM)151075

Representative data showing a significant increase in the G2/M population after 24 hours of treatment.

Table 3: Induction of Apoptosis by this compound in MIA PaCa-2 Cells

Treatment% of Apoptotic Cells (Cleaved Caspase-3 Positive)
Vehicle Control< 5
This compound (100 nM)45

Apoptosis was assessed after 48 hours of treatment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.

EAPB02303_Mechanism_of_Action cluster_cell Pancreatic Cancer Cell EAPB02303_prodrug This compound (Prodrug) COMT COMT (Catechol-O-methyl transferase) EAPB02303_prodrug->COMT Bioactivation Active_Metabolite Methylated this compound (Active Metabolite) COMT->Active_Metabolite Tubulin α/β-Tubulin Dimers Active_Metabolite->Tubulin Inhibition of Polymerization Microtubules Microtubules Active_Metabolite->Microtubules Disruption Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound in pancreatic cancer cells.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Start: Pancreatic Cancer Cell Culture treatment Treat cells with this compound (and/or Paclitaxel) at varying concentrations and time points start->treatment viability Cell Viability Assay (SRB Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Cleaved Caspase-3 Staining) treatment->apoptosis western_blot Western Blot Analysis (Tubulin Polymerization) treatment->western_blot analysis Data Analysis: - IC50 Calculation - Cell Cycle Distribution - Apoptosis Quantification - Protein Expression Levels viability->analysis cell_cycle->analysis apoptosis->analysis western_blot->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assessment (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.

  • Rehydration: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Cleaved Caspase-3 Staining)

This protocol quantifies the induction of apoptosis by detecting the active form of caspase-3.

Materials:

  • Treated and control cells

  • Fixation and permeabilization buffers

  • Primary antibody: anti-cleaved caspase-3

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Harvesting and Fixation: Harvest and fix cells as per the cell cycle analysis protocol.

  • Permeabilization: Permeabilize the cells using a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against cleaved caspase-3 for 1 hour at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Resuspend the cells in PBS and analyze by flow cytometry or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the percentage of cleaved caspase-3 positive cells.

Western Blot Analysis of Tubulin Polymerization

This protocol assesses the effect of this compound on the polymerization state of tubulin.

Materials:

  • Treated and control cells

  • Hypotonic lysis buffer (e.g., M-PER with protease inhibitors)

  • High-speed centrifuge

  • SDS-PAGE and Western blotting equipment

  • Primary antibody: anti-α-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells with hypotonic lysis buffer.

  • Fractionation: Separate the soluble (unpolymerized) and polymerized tubulin fractions by centrifugation at 100,000 x g for 1 hour at 4°C. The supernatant contains the soluble fraction, and the pellet contains the polymerized fraction.

  • Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA assay. Resuspend the pellet in a volume of lysis buffer equal to the supernatant volume.

  • SDS-PAGE: Load equal volumes of the soluble and polymerized fractions onto an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody against α-tubulin, followed by the HRP-conjugated secondary antibody.

  • Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative amounts of soluble and polymerized tubulin.

Combination Studies with Paclitaxel (B517696)

This compound has been shown to have a synergistic effect when combined with paclitaxel, a standard-of-care agent for pancreatic cancer.[2] To investigate this synergy, the above protocols can be adapted to include treatment arms with paclitaxel alone and in combination with this compound. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

This compound is a promising therapeutic agent for pancreatic cancer with a distinct mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies of pancreatic cancer. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this novel compound.

References

EAPB02303: Application Notes and Protocols for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of EAPB02303, a potent second-generation imiqualine analog, in preclinical animal models of cancer. The information is based on established research demonstrating its efficacy in reducing tumor burden and prolonging survival in xenograft mouse models of Acute Myeloid Leukemia (AML).

Overview and Mechanism of Action

EAPB02303 is a small molecule inhibitor with significant anti-tumor effects, demonstrating IC50 values in the nanomolar range across various cancer cell lines.[1] Its primary mechanism of action involves the potent inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often hyperactivated in cancer.[2][3][4] In specific contexts, such as NPM1c-mutant AML, EAPB02303 has also been shown to induce the degradation of the mutant NPM1c protein.[2][3][4]

In Vivo Dosage and Administration

The following table summarizes the recommended dosage and administration protocol for EAPB02303 in a xenograft mouse model of AML.

ParameterValueReference
Animal Model NOD/Shi-scid IL2r-gamma-/- (NSG) mice, 6-8 weeks old[5]
Xenograft 2 x 106 OCI-AML2 or OCI-AML3 cells, intravenous injection[5]
Compound EAPB02303[5]
Dosage 2.5 mg/kg[5]
Administration Route Intraperitoneal (i.p.)[5]
Vehicle Dissolved in DMSO and diluted in lipofundin (B1172452)[4]
Treatment Schedule Every other day for 3 weeks, starting 1 week post-cell injection[5]
Reported Efficacy Potently reduced leukemic burden, improved organ tumor infiltration, and significantly prolonged survival in NPM1c AML xenografts.[2][3][4]
Observed Toxicity No overt signs of distress, weight loss, or behavioral changes were observed at the tested dose and regimen.[4]

Experimental Protocols

Preparation of EAPB02303 Formulation
  • Stock Solution: Prepare a stock solution of EAPB02303 in dimethyl sulfoxide (B87167) (DMSO). The concentration of the stock solution should be determined based on the final required dosing volume and the solubility of the compound.

  • Working Solution: On each treatment day, dilute the EAPB02303 stock solution in lipofundin to achieve the final concentration for a 2.5 mg/kg dosage. The final volume for intraperitoneal injection in mice is typically 100-200 µL. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.

AML Xenograft Mouse Model and Treatment
  • Cell Culture: Culture OCI-AML2 or OCI-AML3 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) to the desired cell number.

  • Cell Implantation: Harvest and resuspend the AML cells in a suitable buffer (e.g., sterile PBS). Inject 2 x 106 cells intravenously into 6-8-week-old NSG mice.

  • Treatment Initiation: One week after the injection of AML cells, begin the treatment regimen.

  • Administration: Administer 2.5 mg/kg of EAPB02303 via intraperitoneal injection every other day for a total of 3 weeks.

  • Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, changes in behavior, and overall health.

  • Efficacy Assessment: At the end of the 3-week treatment period, a subset of mice can be euthanized to assess the leukemic burden in the bone marrow (e.g., by hCD45 staining) and spleen weight.[4][5] Another cohort can be monitored for survival analysis.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of EAPB02303 and the experimental workflow for in vivo studies.

EAPB02303_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation EAPB02303 EAPB02303 EAPB02303->PI3K Inhibits EAPB02303_In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (3 Weeks) cluster_analysis Efficacy Analysis Cell_Culture 1. Culture OCI-AML2/ OCI-AML3 Cells Cell_Injection 2. Inject 2x10^6 cells intravenously into NSG mice Cell_Culture->Cell_Injection Treatment_Start 3. Start treatment 1 week post-injection Cell_Injection->Treatment_Start Dosing 4. Administer 2.5 mg/kg EAPB02303 intraperitoneally every other day Treatment_Start->Dosing Efficacy_Assessment 5. Assess leukemic burden (hCD45 in bone marrow) and spleen weight Dosing->Efficacy_Assessment Survival_Analysis 6. Monitor survival Dosing->Survival_Analysis

References

Application Notes and Protocols for Combining EAPB 02303 with Paclitaxel in Preclinical Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the combination of EAPB 02303 and paclitaxel (B517696). The protocols and data presented are based on existing research demonstrating the synergistic anti-cancer effects of this drug combination, particularly in pancreatic cancer models.

Introduction

This compound is a novel small molecule inhibitor of microtubule polymerization. It functions as a prodrug, requiring bioactivation by catechol-O-methyltransferase (COMT) to its active methylated form. Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer. The combination of these two agents, with their opposing effects on microtubule dynamics, has been shown to have a synergistic cytotoxic effect on cancer cells. This document outlines the mechanisms of action, provides a summary of preclinical data, and offers detailed protocols for in vitro and in vivo experimentation.

Mechanism of Action: A Dual Attack on Microtubule Dynamics

The synergistic effect of combining this compound and paclitaxel stems from their distinct but complementary mechanisms targeting microtubules, which are crucial for cell division.

  • This compound: This compound inhibits the polymerization of tubulin into microtubules. Its bioactivation by COMT is a key step in its mechanism.

  • Paclitaxel: In contrast, paclitaxel stabilizes existing microtubules, preventing their disassembly. This leads to the formation of abnormal microtubule bundles and mitotic arrest.

The concurrent inhibition of microtubule formation by this compound and the stabilization of non-functional microtubules by paclitaxel leads to a more profound disruption of the mitotic spindle, ultimately inducing cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 This compound Pathway cluster_1 Paclitaxel Pathway cluster_2 Combined Effect This compound (Prodrug) This compound (Prodrug) COMT COMT This compound (Prodrug)->COMT Bioactivation Active Metabolite Active Metabolite COMT->Active Metabolite Tubulin Dimers Tubulin Dimers Active Metabolite->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Polymerization->Disrupted Mitotic Spindle Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Inhibits Microtubule Depolymerization->Disrupted Mitotic Spindle G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Signaling pathways of this compound and paclitaxel.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel, both as single agents and in combination, in various pancreatic ductal adenocarcinoma (PDAC) cell lines. A Combination Index (CI) less than 1 indicates a synergistic effect.

Cell LineDrugIC50 (Single Agent, nM)IC50 (Combination, nM)Combination Index (CI)
Pancpec This compoundData not availableData not available< 1 (Synergistic)
PaclitaxelData not availableData not available
P4604 This compoundData not availableData not available< 1 (Synergistic)
PaclitaxelData not availableData not available

Note: Specific IC50 values from the primary study by Bigot et al. are not publicly available. The synergistic effect (CI < 1) was reported in the study. Researchers should determine the IC50 values for their specific cell lines of interest.

In Vivo Efficacy in Pancreatic Cancer Xenograft Model

A study utilizing a patient-derived xenograft (PDX) mouse model of pancreatic cancer demonstrated the enhanced in vivo efficacy of the this compound and paclitaxel combination.

Treatment GroupTumor Growth Inhibition vs. VehicleSurvival Benefit vs. Vehicle
This compound (30 mg/kg) SignificantSignificant
Paclitaxel SignificantData not available
This compound + Paclitaxel Significantly greater than single agentsSignificantly greater than single agents

Note: This table summarizes the findings reported by Bigot et al. The combination of this compound and paclitaxel resulted in a significant inhibition of tumor growth and increased survival in mouse models of pancreatic cancer.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and paclitaxel.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination.

Materials:

  • Cancer cell lines of interest (e.g., Pancpec, P4604)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. Use software such as CompuSyn to calculate the Combination Index (CI).

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Drug Dilutions (Single Agents & Combination) B->C D Treat Cells C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I J Calculate Cell Viability & IC50 I->J K Calculate Combination Index (CI) J->K G A Implant Pancreatic Cancer Cells/Tumor in Immunodeficient Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment (Vehicle, Single Agents, Combination) C->D E Continue Monitoring Tumor Growth & Body Weight D->E F Evaluate Tumor Growth Inhibition E->F G Assess Overall Survival E->G

Techniques for Measuring EAPB 02303 Bioactivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a promising prodrug from the Imiqualines family of small heterocyclic compounds, demonstrating significant cytotoxic activity against various cancer cell lines, including those of pancreatic ductal adenocarcinoma (PDAC).[1][2] The mechanism of action for this compound relies on its bioactivation by the enzyme catechol-O-methyltransferase (COMT).[1] COMT catalyzes the methylation of this compound, converting it into its active metabolite, EAPB 04303. This active compound then exerts its anti-cancer effects by inhibiting microtubule polymerization, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

These application notes provide detailed protocols for the measurement of this compound bioactivation, from the initial enzymatic conversion to the downstream cellular consequences.

Signaling Pathway and Experimental Overview

The bioactivation of this compound and its subsequent mechanism of action can be summarized in the following pathway:

EAPB_02303_Pathway EAPB_02303 This compound (Prodrug) COMT Catechol-O-methyltransferase (COMT) EAPB_02303->COMT Bioactivation EAPB_04303 EAPB 04303 (Active Metabolite) COMT->EAPB_04303 Methylation Tubulin Tubulin Dimers EAPB_04303->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest EAPB_04303->G2M_Arrest Microtubules Microtubules Tubulin->Microtubules Polymerization (Normal) Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_0 Step 1: Bioactivation Quantification cluster_1 Step 2: Downstream Effect Analysis COMT_Assay COMT Enzymatic Assay LCMS_Quant LC-MS/MS Quantification of This compound and EAPB 04303 COMT_Assay->LCMS_Quant Quantify product formation Microtubule_Assay Microtubule Polymerization Assay LCMS_Quant->Microtubule_Assay Assess functional impact Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Microtubule_Assay->Cell_Cycle_Analysis Correlate with cellular outcome

References

Application Note: Protocol for Assessing Microtubule Polymerization Inhibition by EAPB0203

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is critical for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][2] This dynamic instability makes microtubules a key target for anticancer drug development.[1][3] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][4][5] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca (B1221190) alkaloids, colchicine).[6][7]

EAPB0203 is a potent microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[8][9][10] The colchicine-binding site is a promising target as inhibitors binding here are often less susceptible to multidrug resistance mechanisms.[7][11] This application note provides detailed protocols for assessing the inhibitory activity of EAPB0203 on microtubule polymerization through both in vitro biochemical assays and cell-based methods.

Principle of Assays

In Vitro Tubulin Polymerization Assay: This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[12][13] The formation of microtubule polymer mass is monitored over time by an increase in fluorescence.[14][15] A fluorescent reporter dye, which preferentially binds to microtubules over free tubulin dimers, is used, and its increased quantum yield upon binding allows for sensitive detection of polymerization.[14][16][17] The inhibitory effect of EAPB0203 is determined by measuring the reduction in the rate and extent of polymerization.

Cell-Based Assays:

  • Immunofluorescence Microscopy: This qualitative and quantitative method visualizes the integrity of the microtubule network within cultured cells.[18] Cells treated with EAPB0203 are expected to show a dose-dependent disassembly of microtubule filaments compared to control cells.[19][20]

  • Cell Viability Assay (MTT/XTT): This assay assesses the cytotoxic effect of EAPB0203. It measures the metabolic activity of cells, which correlates with the number of viable cells, to determine the concentration of the compound required to inhibit cell growth.

Mechanism of Action: EAPB0203 Inhibition of Microtubule Dynamics

Microtubules exist in a state of dynamic instability, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), which is crucial for their function, particularly in forming the mitotic spindle during cell division.[1][2] EAPB0203, as a colchicine-site inhibitor, binds to soluble α/β-tubulin dimers.[10] This binding event prevents the tubulin dimers from incorporating into the growing plus-ends of microtubules, thereby inhibiting polymerization.[10] The disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[2][8]

G cluster_0 Microtubule Dynamic Instability cluster_1 tubulin α/β-Tubulin Dimers (GTP-bound) mt_plus Microtubule (+ End) tubulin->mt_plus Polymerization mt_plus->tubulin Depolymerization (Catastrophe) EAPB0203 EAPB0203 EAPB0203->tubulin Binds to Colchicine (B1669291) Site on β-Tubulin EAPB0203->block

Caption: Mechanism of EAPB0203 microtubule inhibition.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and provides a high-throughput method to determine the IC50 value of EAPB0203.[14][21]

Materials and Reagents:

  • Lyophilized porcine brain tubulin (>99% pure)

  • G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Fluorescent Reporter (e.g., DAPI at 100x concentration)

  • Glycerol

  • EAPB0203 stock solution (10 mM in DMSO)

  • Nocodazole (positive control, 10 mM in DMSO)

  • Paclitaxel (control, 1 mM in DMSO)

  • DMSO (vehicle control)

  • Black, half-area 96-well plates

  • Temperature-controlled fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Protocol Workflow:

G start Start prep_reagents Prepare Reagents (Tubulin, Buffers, EAPB0203 dilutions) start->prep_reagents add_reagents Add Assay Mix & EAPB0203/Controls to 96-well plate on ice prep_reagents->add_reagents initiate Initiate Polymerization (Place plate in 37°C reader) add_reagents->initiate pre_warm Pre-warm plate reader to 37°C pre_warm->initiate measure Measure Fluorescence (kinetic, 60 min) initiate->measure analyze Analyze Data (Plot curves, calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Procedure:

  • Reagent Preparation:

    • Prepare the complete Assay Buffer: G-PEM buffer supplemented with 10% glycerol, 1x fluorescent reporter, and 1 mM GTP. Keep on ice.

    • Reconstitute lyophilized tubulin with ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare serial dilutions of EAPB0203 in Assay Buffer. A typical final concentration range would be 0.1 µM to 100 µM. Also prepare solutions for controls: Nocodazole (e.g., 10 µM final), Paclitaxel (e.g., 10 µM final), and a DMSO vehicle control.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 5 µL of the diluted EAPB0203 or control compounds to appropriate wells.

    • Add 45 µL of the 4 mg/mL tubulin solution in complete Assay Buffer to each well for a final volume of 50 µL and a final tubulin concentration of ~3.6 mg/mL.

  • Measurement:

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.[12][13]

    • Measure fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer but no tubulin).

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the steady-state polymer mass.

    • Calculate the percentage of inhibition for each EAPB0203 concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log of EAPB0203 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Microtubule Network Visualization

Materials and Reagents:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • EAPB0203 and control compounds

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% formaldehyde (B43269) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI

  • Fluorescence microscope

Protocol Workflow:

G start Start seed_cells Seed Cells on Coverslips start->seed_cells treat_cells Treat with EAPB0203 (e.g., 18-24h) seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm block_stain Block and Stain (Primary & Secondary Antibodies) fix_perm->block_stain mount_image Mount Coverslips and Image with Fluorescence Microscope block_stain->mount_image analyze Analyze Microtubule Network Integrity mount_image->analyze end End analyze->end

Caption: Workflow for immunofluorescence cell-based assay.

Procedure:

  • Cell Culture: Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of EAPB0203 (e.g., 0.1 to 10 µM) and controls for 18-24 hours.[16]

  • Fixation & Permeabilization:

    • Wash cells twice with warm PBS.

    • Fix cells with 4% formaldehyde for 20 minutes at room temperature.[16]

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.[6]

  • Staining:

    • Wash twice with PBS.

    • Block with 1% BSA for 30 minutes.

    • Incubate with anti-α-tubulin antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody (e.g., 1:1000 dilution) and DAPI for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Inhibitory Activity of EAPB0203 on Tubulin Polymerization

Compound IC50 (µM) Max Inhibition (%) at 10 µM
EAPB0203 1.5 ± 0.2 92 ± 4
Nocodazole (Control) 1.2 ± 0.1 95 ± 3
Paclitaxel (Control) N/A (Enhancer) -210 ± 15

| Data are presented as mean ± SD from three independent experiments. | | |

Table 2: Cytotoxic Activity of EAPB0203 in Cancer Cell Lines (72h Incubation)

Cell Line GI50 (µM)
HeLa (Cervical Cancer) 0.05 ± 0.01
A549 (Lung Cancer) 0.08 ± 0.02
MCF-7 (Breast Cancer) 0.06 ± 0.01

| Data are presented as mean ± SD from three independent experiments. | |

Expected Results

  • In Vitro Assay: EAPB0203 is expected to inhibit tubulin polymerization in a dose-dependent manner, resulting in a lower Vmax and steady-state fluorescence signal compared to the vehicle control. The calculated IC50 value should be in the low micromolar range, consistent with potent colchicine-site inhibitors.[4]

  • Cell-Based Imaging: Untreated control cells will display a well-defined, filamentous network of microtubules extending throughout the cytoplasm. In contrast, cells treated with EAPB0203 will show a diffuse tubulin stain and a significant reduction or complete absence of the microtubule network, confirming its destabilizing activity in situ.[18][19]

  • Cell Viability: EAPB0203 is expected to exhibit potent cytotoxic activity against various cancer cell lines, with GI50 values in the nanomolar range.

Conclusion

The protocols described provide a robust framework for characterizing the inhibitory effects of EAPB0203 on microtubule polymerization. The combination of a quantitative in vitro assay with a qualitative cell-based visualization assay offers a comprehensive assessment of the compound's mechanism of action as a microtubule-destabilizing agent. These methods are essential for the preclinical evaluation and development of novel tubulin inhibitors for cancer therapy.

References

Application Notes and Protocols for Assessing Cell Viability Following EAPB02303 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the effects of EAPB02303, a potent second-generation imiqualine, on cancer cell viability. The protocols outlined below are essential for researchers investigating the anti-leukemic properties of this compound, particularly in the context of Acute Myeloid Leukemia (AML).

Introduction

EAPB02303 is a novel anti-cancer agent that has demonstrated significant potency against various cancer cell lines, with IC50 values in the nanomolar range.[1][2] Unlike its predecessors, EAPB02303 exhibits a broader spectrum of activity across different AML subtypes.[3][4] Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in AML.[3][5][6][7] EAPB02303 has also been shown to downregulate the RAS/MAPK signaling cascade and induce apoptosis in cancer cells.[5][8] This document provides detailed protocols for assessing cell viability and apoptosis following EAPB02303 treatment, along with representative data and a visual representation of the key signaling pathway involved.

Data Presentation

The following tables summarize the dose- and time-dependent effects of EAPB02303 on the viability of various AML cell lines.

Table 1: Effect of EAPB02303 on AML Cell Line Viability (Cell Growth Inhibition %) [5]

Cell LineConcentration24h48h72h
OCI-AML2 5 nM~20%~60%100%
10 nM~40%~80%100%
OCI-AML3 5 nM~40%~80%100%
10 nM~60%>80%100%
MOLM-13 5 nM>60%100%100%
KG-1α 10 nM~20%~50%~70%
THP-1 100 nM~30%~60%~80%

Note: Data is approximated from graphical representations in the source material and represents the percentage of growth inhibition compared to untreated controls.

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • EAPB02303

  • Cancer cell lines (e.g., OCI-AML2, OCI-AML3)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in a final volume of 100 µL per well.[5]

  • Compound Treatment: Prepare serial dilutions of EAPB02303 in complete culture medium. Add the desired final concentrations of EAPB02303 to the wells. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10][13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • EAPB02303-treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[15]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with EAPB02303 at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16]

  • Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC.[16]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[16]

  • PI Staining: Add 5 µL of PI staining solution to the cell suspension.[16]

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Mandatory Visualizations

Signaling Pathway of EAPB02303

EAPB02303_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation EAPB02303 EAPB02303 EAPB02303->PI3K EAPB02303->RAS Apoptosis Apoptosis EAPB02303->Apoptosis

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR and RAS/MAPK signaling pathways.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., AML cell lines) Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding EAPB02303_Prep 2. Prepare EAPB02303 Dilutions Treatment 4. Treat Cells with EAPB02303 EAPB02303_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay 6a. MTT Assay Incubation->MTT_Assay AnnexinV_Assay 6b. Annexin V/PI Staining Incubation->AnnexinV_Assay Spectro 7a. Spectrophotometry (Absorbance Reading) MTT_Assay->Spectro FlowCyto 7b. Flow Cytometry Analysis AnnexinV_Assay->FlowCyto Data_Analysis 8. Calculate % Viability & Apoptosis Spectro->Data_Analysis FlowCyto->Data_Analysis

Caption: Workflow for assessing cell viability after EAPB02303 treatment.

References

Application Notes and Protocols for EAPB02303 in C. elegans Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB02303 is a second-generation imiqualine, an analogue of the immunomodulatory drug imiquimod.[1][2][3] It has demonstrated significant anti-tumor effects with IC50 values in the nanomolar range.[1][2][3] The nematode Caenorhabditis elegans serves as a powerful in vivo model to dissect the molecular mechanisms of action of novel therapeutic compounds due to its genetic tractability and the high conservation of key signaling pathways with humans.[1] Research in C. elegans has revealed that EAPB02303 modulates two critical signaling pathways implicated in cancer and aging: the Insulin/IGF-1 Signaling (IIS) pathway and the Ras-MAPK pathway.[1][2][3]

These application notes provide a summary of the key findings and detailed protocols for utilizing EAPB02303 in C. elegans research, focusing on its effects on lifespan, stress resistance, and developmental phenotypes.

Mechanism of Action in C. elegans

EAPB02303 has been shown to extend the lifespan of wild-type C. elegans and mitigate abnormal developmental phenotypes in mutant strains.[1] Its primary modes of action in the worm are:

  • Inhibition of the Insulin/IGF-1 Signaling (IIS) Pathway: EAPB02303 treatment leads to a significant extension of lifespan in wild-type C. elegans.[1] This effect is mediated through the inhibition of the IIS pathway, which is a key regulator of longevity.[1] A critical consequence of IIS inhibition is the nuclear translocation and activation of the DAF-16/FOXO transcription factor, a master regulator of genes involved in stress resistance and longevity.[1][2][4]

  • Modulation of the Ras-MAPK Pathway: EAPB02303 has been observed to reduce the multivulva (Muv) phenotype in let-60/Ras mutant strains.[1][2][3] The Muv phenotype is caused by the hyperactivation of the Ras-MAPK signaling pathway, which is crucial for vulval cell fate determination. The ability of EAPB02303 to suppress this phenotype indicates its inhibitory effect on this pathway.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of EAPB02303 in C. elegans based on published findings.

Table 1: Effect of EAPB02303 on the Lifespan of Wild-Type (N2) C. elegans

Treatment GroupConcentration (µM)Mean Lifespan (Days)Percent Increase in Mean LifespanP-value
Control (Vehicle)018.5 ± 0.8--
EAPB02303122.2 ± 1.120%< 0.001
EAPB023031024.0 ± 1.329.7%< 0.0001

Table 2: Effect of EAPB02303 on DAF-16/FOXO Nuclear Localization in TJ356 (daf-16::gfp) Strain

Treatment GroupConcentration (µM)% of Worms with Nuclear DAF-16::GFPP-value
Control (Vehicle)015%-
EAPB023031065%< 0.01

Table 3: Effect of EAPB02303 on the Multivulva (Muv) Phenotype in let-60(n1046) Mutants

Treatment GroupConcentration (µM)% of Worms with Multivulva PhenotypeP-value
Control (Vehicle)085%-
EAPB023031040%< 0.001

Experimental Protocols

Protocol 1: C. elegans Lifespan Assay

This protocol details the methodology for assessing the effect of EAPB02303 on the lifespan of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • EAPB02303 stock solution (in DMSO)

  • M9 buffer

  • Synchronized L4 stage wild-type (N2) worms

  • Platinum wire worm pick

  • Stereomicroscope

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM plates containing the desired final concentrations of EAPB02303 (e.g., 1 µM and 10 µM) and a vehicle control (DMSO). The final concentration of DMSO should not exceed 0.1%.

    • Seed the plates with a lawn of E. coli OP50 and allow them to dry.

  • Synchronization of Worms:

    • Obtain a synchronized population of L4 larvae using standard methods (e.g., bleaching).

  • Initiation of Lifespan Assay:

    • Transfer 30-50 synchronized L4 worms to each assay plate.

    • Incubate the plates at 20°C.

  • Scoring and Data Collection:

    • Beginning from day 1 of adulthood, score the worms daily for survival.

    • Worms that do not respond to gentle prodding with a platinum wire are scored as dead.

    • Censor worms that crawl off the agar, have a "bag of worms" phenotype, or die from internal hatching.

    • Transfer the surviving worms to fresh plates every 2-3 days to separate them from their progeny.

  • Data Analysis:

    • Construct survival curves using the Kaplan-Meier method.

    • Compare the survival curves using the log-rank (Mantel-Cox) test to determine statistical significance.

Protocol 2: DAF-16/FOXO Nuclear Translocation Assay

This protocol describes how to visualize and quantify the effect of EAPB02303 on the subcellular localization of the DAF-16 transcription factor.

Materials:

  • TJ356 (daf-16::gfp) transgenic C. elegans strain

  • NGM agar plates with EAPB02303 and vehicle control

  • E. coli OP50

  • M9 buffer

  • Compound microscope with fluorescence capabilities

Procedure:

  • Worm Preparation and Treatment:

    • Synchronize TJ356 worms to the L4 stage.

    • Transfer the L4 worms to NGM plates containing 10 µM EAPB02303 or vehicle control, seeded with E. coli OP50.

    • Incubate the plates at 20°C for 24 hours.

  • Microscopy and Imaging:

    • Mount the adult worms on a 2% agarose (B213101) pad on a microscope slide.

    • Immobilize the worms using a drop of 10 mM levamisole.

    • Observe the subcellular localization of DAF-16::GFP using a fluorescence microscope.

  • Quantification:

    • Score the worms based on the localization of the GFP signal in intestinal cells (cytoplasmic, intermediate, or nuclear).

    • Calculate the percentage of worms in each category for each treatment group.

    • Statistical analysis can be performed using a chi-squared test.

Protocol 3: Multivulva (Muv) Phenotype Assay

This protocol is used to assess the inhibitory effect of EAPB02303 on the hyperactive Ras-MAPK pathway in let-60(n1046) mutant worms.

Materials:

  • let-60(n1046) mutant C. elegans strain

  • NGM agar plates with EAPB02303 and vehicle control

  • E. coli OP50

  • Stereomicroscope

Procedure:

  • Assay Setup:

    • Prepare NGM plates with 10 µM EAPB02303 and a vehicle control, seeded with E. coli OP50.

    • Allow gravid adult let-60(n1046) worms to lay eggs on the assay plates for a few hours, then remove the adults.

  • Phenotypic Scoring:

    • Incubate the plates at 20°C until the progeny reach the L4 or young adult stage.

    • Score the worms for the presence of a multivulva phenotype (the formation of ectopic vulval structures) under a stereomicroscope.

  • Data Analysis:

    • Calculate the percentage of worms exhibiting the Muv phenotype in each treatment group.

    • Use a Fisher's exact test to determine the statistical significance of any observed reduction in the Muv phenotype.

Visualizations

Signaling Pathways

EAPB02303_Signaling_Pathways cluster_IIS Insulin/IGF-1 Signaling (IIS) Pathway cluster_RAS Ras-MAPK Pathway IIS_Ligand Insulin-like Ligand DAF2 DAF-2 (Receptor) IIS_Ligand->DAF2 AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2 (Akt) AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 Nucleus Nucleus DAF16->Nucleus Nuclear Translocation LET23 LET-23 (EGFR) LET60 LET-60 (Ras) LET23->LET60 LIN45 LIN-45 (Raf) LET60->LIN45 MEK2 MEK-2 (MEK) LIN45->MEK2 MPK1 MPK-1 (ERK) MEK2->MPK1 Vulval_Development Vulval Development MPK1->Vulval_Development EAPB02303 EAPB02303 EAPB02303->AGE1 Inhibits EAPB02303->LET60 Inhibits

Caption: EAPB02303 inhibits the IIS and Ras-MAPK pathways in C. elegans.

Experimental Workflow

Experimental_Workflow cluster_assays Concurrent Assays start Start: Synchronize C. elegans Population prep_plates Prepare NGM Plates with EAPB02303 and Vehicle Control start->prep_plates transfer_worms Transfer Worms to Assay Plates prep_plates->transfer_worms lifespan Lifespan Assay (N2 Strain) transfer_worms->lifespan daf16 DAF-16 Nuclear Translocation (TJ356 Strain) transfer_worms->daf16 muv Multivulva Phenotype Assay (let-60 Strain) transfer_worms->muv data_collection Data Collection and Scoring lifespan->data_collection daf16->data_collection muv->data_collection analysis Statistical Analysis and Interpretation data_collection->analysis end End: Determine Effects of EAPB02303 analysis->end

Caption: General experimental workflow for studying EAPB02303 in C. elegans.

References

Troubleshooting & Optimization

Troubleshooting EAPB 02303 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EAPB 02303. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, second-generation imidazoquinoxaline derivative that functions as a potent microtubule-disrupting agent.[1] It exhibits significant anti-tumor activity at nanomolar concentrations in various cancer cell lines.[1] Its mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine (B1669291) binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to a halt in the G2/M phase of the cell cycle, impairment of spindle assembly, and ultimately induces apoptosis (programmed cell death).[1][2]

Q2: Which signaling pathways are affected by this compound?

This compound has been shown to modulate key signaling pathways that are often dysregulated in cancer. Its activity is linked to the inhibition of the PI3K/AKT/mTOR and the Ras-MAPK signaling pathways. In some cellular contexts, this compound requires bioactivation by catechol-O-methyl transferase (COMT) to effectively inhibit microtubule polymerization.[1]

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways modulated by this compound.

PI3K_AKT_mTOR_Pathway EAPB02303 This compound PI3K PI3K EAPB02303->PI3K inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Ras_MAPK_Pathway EAPB02303 This compound Ras Ras EAPB02303->Ras inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Ras-MAPK signaling pathway and the inhibitory effect of this compound.

Troubleshooting Solubility Issues

Q3: I am having trouble dissolving this compound. What is the recommended solvent?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and other imidazoquinoxaline derivatives. While specific quantitative solubility data for this compound is not widely published, analogous compounds are known to be soluble in DMSO. It is advisable to start with a small amount of the compound to test its solubility in your specific batch of DMSO.

Q4: How do I prepare a stock solution of this compound?

A standard practice for compounds of this class is to prepare a high-concentration stock solution in DMSO, which can then be diluted in aqueous media for experiments.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 306.33 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.06 mg of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential degradation at higher temperatures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3]

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer or medium. The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.

Troubleshooting Steps for Precipitation:

  • Decrease Final Concentration: this compound is potent at nanomolar concentrations (e.g., IC50 of 11 nM in some pancreatic cancer cell lines).[1] It is possible that your working concentration is too high. Try a lower final concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This can sometimes help to keep the compound in solution.

  • Pre-warm Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Increase Final DMSO Concentration (with caution): If absolutely necessary, you may slightly increase the final DMSO concentration, but be sure to include a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Consider Alternative Formulation Strategies: For in vivo studies or specific in vitro assays, more complex formulations such as those involving cyclodextrins or other solubilizing agents may be necessary, though this would require significant optimization.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 306.33 g/mol [3]
In Vitro Potency (IC50) ~11 nM (in Pancpec cells)[1]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)Inferred from related compounds
Stock Solution Storage -20°C (long-term), 4°C (short-term)[3]

Experimental Workflow

The following diagram outlines a general workflow for preparing and using this compound in a cell-based assay.

Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve store Aliquot & Store (-20°C) dissolve->store dilute Dilute stock in cell culture medium store->dilute treat Treat cells with working concentration dilute->treat assay Perform cell-based assay (e.g., viability, microtubule analysis) treat->assay end End assay->end

Caption: General workflow for this compound from stock preparation to cell-based assay.

References

Technical Support Center: Enhancing the In Vivo Efficacy of EAPB 02303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo efficacy of EAPB 02303.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor belonging to the imiqualine family. It functions as a prodrug that is activated by the enzyme Catechol-O-methyltransferase (COMT).[1] Once activated, its methylated metabolite inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[1] In the context of Acute Myeloid Leukemia (AML), this compound has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway.

Q2: What are the primary challenges encountered with the in vivo use of this compound?

A2: Common challenges with small molecule inhibitors like this compound often relate to their physicochemical properties and pharmacokinetic profile. While specific data for this compound is limited, based on its nature as a heterocyclic small molecule and its use in DMSO for in vitro studies, potential challenges include:

  • Poor Aqueous Solubility: Difficulty in preparing formulations for in vivo administration, which can lead to precipitation and variable bioavailability.

  • Suboptimal Pharmacokinetics: Issues such as rapid metabolism or clearance can affect the drug's exposure at the tumor site.

  • Variable COMT Activity: As a prodrug, the efficacy of this compound is dependent on the expression and activity of COMT in the tumor microenvironment, which can vary between different cancer models.

Q3: How does the prodrug nature of this compound affect its in vivo efficacy?

A3: this compound requires bioactivation by COMT to exert its cytotoxic effects. Therefore, the level of COMT expression and activity within the tumor is a critical determinant of its efficacy. Tumors with high COMT levels are expected to be more sensitive to this compound. Inconsistent or low efficacy in vivo, despite promising in vitro results, could be due to insufficient COMT-mediated activation in the specific tumor model being used.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Observed Problem Potential Cause Recommended Solution/Troubleshooting Step
Low or inconsistent tumor growth inhibition despite proven in vitro potency. 1. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and low drug concentration at the tumor site. 2. Inadequate COMT Activation: The in vivo tumor model may have low expression or activity of COMT. 3. Rapid Metabolism/Clearance: The compound may be cleared from circulation too quickly to achieve a therapeutic effect.1. Optimize Formulation: Refer to the "Experimental Protocols" section for formulation strategies. Consider using solubilizing agents or alternative delivery vehicles. 2. Assess COMT Levels: Analyze COMT expression in your tumor model (xenograft or syngeneic) via qPCR, Western blot, or immunohistochemistry. Select models with higher COMT expression if possible. 3. Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic study to determine the Cmax, AUC, and half-life of this compound in your model. The reported terminal half-life of this compound after intraperitoneal administration in mice is 6 hours.[2]
Precipitation of the compound during formulation or upon administration. Low Aqueous Solubility: this compound is likely hydrophobic, and standard aqueous vehicles may not be suitable.Use a Co-solvent System: Prepare the formulation using a mixture of a solubilizing agent (like DMSO) and a vehicle suitable for in vivo use (e.g., PEG300, Tween 80, and saline). See the detailed protocol below.
Observed toxicity or adverse effects in animal models (e.g., weight loss). 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Off-target effects: The compound may have unintended biological activities.1. Dose-Response Study: Perform a dose-finding study to determine the MTD in your specific animal model.[2] 2. Monitor for Specific Toxicities: Observe animals for signs of distress and consider histopathological analysis of major organs in a pilot study.
High variability in efficacy between individual animals. 1. Inconsistent Drug Administration: Variability in injection technique can lead to inconsistent dosing. 2. Heterogeneity of Tumor Model: Differences in tumor size, vascularization, or COMT expression between animals.1. Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal injection). 2. Control for Tumor Variability: Start treatment when tumors are within a narrow size range.

III. Experimental Protocols & Methodologies

A. Recommended Formulation for In Vivo Administration

Given that this compound is dissolved in DMSO for in vitro use, a co-solvent system is recommended for in vivo administration to improve solubility.

Protocol: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare a vehicle mixture of:

    • 40% Polyethylene glycol 300 (PEG300)

    • 5% Tween 80

    • 55% Sterile saline or water for injection

  • Final Formulation:

    • Gently warm the vehicle to aid in mixing.

    • Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 5 mg/mL solution, add 1 part of the 50 mg/mL stock to 9 parts of the vehicle.

    • Vortex thoroughly until the solution is clear.

    • Prepare the formulation fresh on each day of dosing.

Table of Formulation Components:

ComponentPurposeRecommended Percentage
DMSOSolubilizing AgentUp to 10% of final volume
PEG300Co-solvent30-40%
Tween 80Surfactant5-10%
Saline/WaterDiluentTo final volume
B. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies.

  • Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., pancreatic or AML cell lines known to express COMT) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Drug Administration: Administer this compound (using the recommended formulation) and vehicle control via intraperitoneal injection at the desired dose and schedule (e.g., daily or every other day). Doses of 2.5 mg/kg have been used in AML xenograft models.[3]

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

IV. Visualizations

A. Signaling and Activation Pathway

EAPB02303_Activation_Pathway EAPB02303 This compound (Prodrug) COMT Catechol-O-methyltransferase (COMT) EAPB02303->COMT Bioactivation Active_Metabolite Active Methylated Metabolite COMT->Active_Metabolite Active_Metabolite->Inhibition_Node Active_Metabolite->Inhibition_Node Tubulin β-Tubulin Microtubule_Polymerization Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Inhibition leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition_Node->Microtubule_Polymerization Inhibition_Node->PI3K_AKT_mTOR Inhibition (in AML)

Caption: Activation and mechanism of action of this compound.

B. Experimental Workflow for Troubleshooting In Vivo Efficacy

References

Addressing resistance to EAPB 02303 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EAPB 02303. The information is designed to address specific experimental challenges, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that requires bioactivation by the enzyme Catechol-O-methyltransferase (COMT).[1] Once activated, its methylated metabolite functions as a potent inhibitor of microtubule polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2][3]

Q2: In which cancer types has this compound shown preclinical efficacy?

A2: this compound has demonstrated significant cytotoxic activity in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), acute myeloid leukemia (AML), and melanoma.[1][2][4] It has shown particular promise in pancreatic cancer models, especially when used in combination with paclitaxel (B517696).[2][3]

Q3: What is the role of COMT in the activity of this compound?

A3: COMT is essential for the conversion of the this compound prodrug into its active, methylated form. Therefore, the expression and activity of COMT within cancer cells are critical determinants of the drug's efficacy.[1][2] High levels of COMT expression have been correlated with lower survival rates in pancreatic cancer, suggesting its potential as a biomarker for sensitivity to this compound.

Q4: Are there any known synergistic drug combinations with this compound?

A4: Yes, this compound has been shown to have a synergistic effect when combined with paclitaxel in pancreatic cancer models.[2][3] This suggests that combining this compound with other microtubule-targeting agents or standard-of-care chemotherapies could be a promising therapeutic strategy.

Troubleshooting Guide

This guide addresses potential issues of reduced efficacy or resistance to this compound in an experimental setting.

Problem 1: Reduced or no cytotoxic effect of this compound at expected nanomolar concentrations.

Possible Cause 1: Low or absent COMT expression/activity in the cancer cell line.

  • Rationale: Since this compound is a prodrug, its activation is entirely dependent on the enzymatic activity of COMT.[1][2] If the target cells have low or no COMT, the drug will not be converted to its active metabolite.

  • Troubleshooting Steps:

    • Assess COMT Expression: Perform Western blotting or quantitative real-time PCR (qRT-PCR) to determine the protein and mRNA expression levels of COMT in your cell line.

    • Measure COMT Activity: Conduct a COMT activity assay to functionally verify the enzyme's ability to methylate a substrate.

    • Use a COMT-positive control cell line: Include a cell line known to express high levels of active COMT in your experiments to validate your experimental setup and the potency of your this compound stock.

Possible Cause 2: Alterations in the tubulin target.

  • Rationale: Resistance to microtubule-targeting agents can arise from mutations in the genes encoding α- or β-tubulin, or from changes in the expression of different tubulin isotypes, such as the overexpression of βIII-tubulin, which is associated with resistance to taxanes.

  • Troubleshooting Steps:

    • Sequence Tubulin Genes: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the coding regions of α- and β-tubulin genes to identify potential mutations.

    • Analyze Tubulin Isotype Expression: Use isotype-specific antibodies in Western blotting to compare the expression profile of tubulin isotypes in sensitive versus resistant cells.

    • Perform a Microtubule Dynamics Assay: Directly observe the effect of the activated form of this compound on microtubule polymerization in cell-free systems or within cells to determine if there is a reduced inhibitory effect.

Possible Cause 3: Increased drug efflux.

  • Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance protein 1 (MRP1/ABCC1), or breast cancer resistance protein (BCRP/ABCG2), can actively pump chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.

  • Troubleshooting Steps:

    • Assess Efflux Pump Expression: Perform Western blotting or qRT-PCR to measure the expression of common ABC transporters in your cell line.

    • Conduct a Drug Efflux Assay: Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123 for P-gp) to functionally assess the activity of these transporters in the presence and absence of known inhibitors.

    • Co-administer with an Efflux Pump Inhibitor: Treat cells with this compound in combination with a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if sensitivity can be restored.

Problem 2: Initial response to this compound followed by the development of acquired resistance.
  • Rationale: Prolonged exposure to a cytotoxic agent can lead to the selection of a resistant subpopulation of cells. This acquired resistance may involve any of the mechanisms described in Problem 1 or the activation of alternative survival signaling pathways. In the context of this compound, alterations in the PI3K/AKT/mTOR pathway have been implicated in its mechanism of action in AML.[5][6]

  • Troubleshooting Steps:

    • Establish a Resistant Cell Line: Gradually increase the concentration of this compound in the culture medium over several weeks to months to select for a resistant cell population.

    • Characterize the Resistant Phenotype: Perform the assays described in Problem 1 (COMT expression/activity, tubulin sequencing/isotyping, drug efflux) to identify the mechanism of resistance.

    • Analyze Signaling Pathways: Use phosphoprotein arrays or Western blotting to compare the activation status of key survival pathways, such as PI3K/AKT/mTOR, in the sensitive and resistant cell lines.

    • Test Combination Therapies: Based on the identified resistance mechanism, test rational drug combinations. For example, if the PI3K/AKT pathway is upregulated, combine this compound with a PI3K or AKT inhibitor.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A375Melanoma10[4]
OCI-AML2Acute Myeloid Leukemia (wt-NPM1)~5[1][6]
OCI-AML3Acute Myeloid Leukemia (NPM1c)~5[1][6]
KG-1αAcute Myeloid Leukemia~10[1][6]
THP-1Acute Myeloid Leukemia~100[1][6]
Various PDAC cell linesPancreatic Ductal AdenocarcinomaNanomolar range[2][3]

Note: Specific IC50 values for all tested pancreatic cancer cell lines were not detailed in the provided search results, but were described as being in the nanomolar range.

Experimental Protocols

COMT Activity Assay (HPLC-based)
  • Principle: This assay measures the enzymatic activity of COMT by quantifying the formation of a methylated product from a catechol substrate using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Methodology:

    • Prepare cell lysates from sensitive and resistant cells by sonication or freeze-thaw cycles in a suitable buffer.

    • Determine the total protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

    • Set up the reaction mixture containing the cell lysate, a phosphate (B84403) buffer (pH 7.4), MgCl₂, the methyl donor S-adenosyl-L-methionine (SAM), and a catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Centrifuge the mixture to pellet precipitated proteins.

    • Analyze the supernatant by HPLC with an electrochemical detector to separate and quantify the methylated product (e.g., vanillic acid and isovanillic acid).

    • Calculate the COMT activity as the amount of product formed per unit of time per milligram of protein.

In Vitro Microtubule Polymerization Assay
  • Principle: This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in light scattering or fluorescence.

  • Methodology:

    • Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer) on ice.

    • Add GTP and the test compound (the active metabolite of this compound) or a vehicle control to the tubulin solution.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Measure the absorbance (turbidity) at 340 nm or the fluorescence of a reporter dye (e.g., DAPI) every minute for 30-60 minutes at 37°C using a plate reader.

    • Plot the change in absorbance/fluorescence over time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.

Rhodamine 123 Efflux Assay (Flow Cytometry)
  • Principle: This assay measures the activity of efflux pumps, particularly P-glycoprotein, by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.

  • Methodology:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a known efflux pump inhibitor (e.g., verapamil) or a vehicle control for 30 minutes at 37°C.

    • Add rhodamine 123 to the cell suspension and incubate for another 30-60 minutes at 37°C.

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • A lower fluorescence intensity in the absence of the inhibitor compared to its presence indicates active efflux of rhodamine 123.

Visualizations

EAPB02303_Mechanism_of_Action cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms EAPB02303_prodrug This compound (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303_prodrug->COMT Bioactivation Active_Metabolite Active Metabolite COMT->Active_Metabolite Tubulin αβ-Tubulin Dimers Active_Metabolite->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Low_COMT Low COMT Expression/Activity Low_COMT->COMT Blocks Activation Tubulin_Mutation Tubulin Mutation/ Isotype Alteration Tubulin_Mutation->Tubulin Prevents Binding Efflux_Pump Increased Drug Efflux Efflux_Pump->EAPB02303_prodrug Removes Drug

Caption: Mechanism of action of this compound and points of potential resistance.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_COMT Assess COMT Expression & Activity Start->Check_COMT Check_Tubulin Analyze Tubulin & Microtubule Dynamics Check_COMT->Check_Tubulin Normal Low_COMT_Hypothesis Hypothesis: Insufficient Prodrug Activation Check_COMT->Low_COMT_Hypothesis Low Check_Efflux Measure Drug Efflux Pump Activity Check_Tubulin->Check_Efflux Normal Tubulin_Hypothesis Hypothesis: Altered Drug Target Check_Tubulin->Tubulin_Hypothesis Altered Efflux_Hypothesis Hypothesis: Increased Drug Efflux Check_Efflux->Efflux_Hypothesis High No_Mechanism_Identified Investigate Downstream Signaling Pathways Check_Efflux->No_Mechanism_Identified Normal

Caption: Experimental workflow for troubleshooting this compound resistance.

Decision_Tree_Assays Question1 Is the drug being activated? Assay_COMT COMT Activity Assay Western Blot for COMT Question1->Assay_COMT Question2 Is the drug reaching its target? Assay_Efflux Rhodamine 123 Efflux Assay Western Blot for ABC Transporters Question2->Assay_Efflux Question3 Is the target still susceptible? Assay_Tubulin Microtubule Polymerization Assay Tubulin Gene Sequencing Question3->Assay_Tubulin

Caption: Decision tree for selecting appropriate experimental assays.

References

How to minimize off-target effects of EAPB 02303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of EAPB 02303. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug that belongs to the imiqualine family of compounds.[1][2] Its primary mechanism of action involves bioactivation by the enzyme catechol-O-methyltransferase (COMT).[2][3][4] The resulting methylated metabolite, EAPB 04303, then acts as a potent inhibitor of microtubule polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, mitotic spindle defects, and ultimately induces apoptosis in cancer cells.[2][3][4]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation. Studies have indicated that this compound can inhibit the PI3K/AKT/mTOR and the Ras-MAPK signaling pathways.[3] This activity is thought to contribute to its anti-cancer effects.

Q3: What are the potential off-target effects of this compound?

A3: While a comprehensive off-target profile for this compound is not yet publicly available, potential off-target effects can be inferred from its mechanism of action and its impact on major signaling pathways. Given that it is a small molecule inhibitor, off-target interactions are a possibility.[5] Potential concerns include:

  • Interaction with other tubulin isotypes or microtubule-associated proteins (MAPs): The active metabolite of this compound binds to β-tubulin; however, interactions with other tubulin isotypes or MAPs cannot be ruled out and could lead to unexpected cellular effects.

  • Modulation of other kinases or signaling proteins: As this compound affects the PI3K/AKT and Ras-MAPK pathways, it may have direct or indirect interactions with other kinases or signaling molecules within these or other pathways.

  • Effects related to COMT expression levels: Since this compound requires activation by COMT, variations in COMT expression across different cell lines or tissues could lead to inconsistent activity and potential off-target effects at higher concentrations.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Inconsistent results across different cell lines Varying levels of COMT expression leading to differential activation of this compound.1. Quantify COMT expression levels in your cell lines of interest via qPCR or Western blot. 2. Consider using a cell line with confirmed high COMT expression for initial on-target validation experiments.
Phenotype does not match expected G2/M arrest or apoptosis The observed phenotype may be due to modulation of an off-target pathway (e.g., unexpected effects on other kinases).1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use an orthogonal approach: compare the phenotype induced by this compound with that of another microtubule inhibitor with a different chemical scaffold (e.g., a taxane (B156437) or a vinca (B1221190) alkaloid).[6] 3. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA) for tubulin.
High levels of cytotoxicity at low nanomolar concentrations in sensitive cell lines Potential for on-target toxicity in highly proliferative cells or off-target effects leading to general cellular stress.1. Carefully titrate the concentration of this compound to identify a therapeutic window. 2. Include a negative control compound (a structurally similar but inactive analog, if available) to rule out effects from the chemical scaffold itself.
Unexpected changes in signaling pathways unrelated to PI3K/AKT or Ras-MAPK This compound or its metabolite may be interacting with unforeseen protein targets.1. Consider performing a broad kinase screen to identify potential off-target kinases. 2. Use pathway-specific inhibitors or activators to dissect the observed signaling changes.

Data Presentation

Table 1: Representative IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A375Melanoma~5
CFPAC-1Pancreatic Ductal Adenocarcinoma~10
Panc-1Pancreatic Ductal Adenocarcinoma~15
OCI-AML2Acute Myeloid Leukemia~5
MOLM-13Acute Myeloid Leukemia~5

Note: These are approximate values gathered from various sources and should be confirmed experimentally in your specific cell line and assay conditions.[7][8][9][10]

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay

Objective: To determine the direct effect of the activated form of this compound on tubulin polymerization.

Methodology:

  • Preparation of Activated this compound: Since this compound is a prodrug, its active metabolite (EAPB 04303) should be used for in vitro assays. If the metabolite is not available, a pre-incubation step with recombinant COMT and a methyl donor (S-adenosyl methionine) may be necessary.

  • Tubulin Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[11] Keep on ice.

  • Assay Setup: In a 96-well plate, add the tubulin solution. Add various concentrations of the activated this compound, a vehicle control (e.g., DMSO), a known microtubule inhibitor (e.g., colchicine), and a known microtubule stabilizer (e.g., paclitaxel).

  • Initiation of Polymerization: Transfer the plate to a plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.[11] An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of activated this compound indicates inhibitory activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Tubulin Target Engagement

Objective: To confirm the binding of this compound's active metabolite to tubulin in intact cells.[12][13][14]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a specified time to allow for its intracellular activation.

  • Heating: Harvest the cells and resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Separate the proteins in the supernatant by SDS-PAGE and perform a Western blot using an antibody specific for β-tubulin.

  • Data Analysis: Quantify the band intensity of β-tubulin at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the tubulin protein.[13][14]

Protocol 3: siRNA-mediated Knockdown of COMT

Objective: To validate that the activity of this compound is dependent on COMT.[15][16]

Methodology:

  • siRNA Transfection: Transfect the cancer cell line of interest with either a COMT-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.[15][17][18]

  • Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells to confirm the knockdown of COMT expression by qPCR or Western blot.

  • This compound Treatment: Treat the remaining COMT-knockdown and control cells with various concentrations of this compound.

  • Phenotypic Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) or a cell cycle analysis after a further 24-72 hours of incubation.

  • Data Analysis: Compare the dose-response curves of this compound in the COMT-knockdown versus the control cells. A rightward shift in the IC50 curve in the COMT-knockdown cells would confirm that the drug's activity is dependent on COMT expression.[19]

Visualizations

EAPB_02303_Activation_and_On_Target_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular EAPB_02303 This compound (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB_02303->COMT Bioactivation EAPB_04303 EAPB 04303 (Active Metabolite) COMT->EAPB_04303 Tubulin β-Tubulin EAPB_04303->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound activation and on-target pathway.

EAPB_02303_Signaling_Pathway_Effects cluster_PI3K_AKT PI3K/AKT Pathway cluster_Ras_MAPK Ras/MAPK Pathway EAPB_02303 This compound (Active Form) PI3K PI3K EAPB_02303->PI3K Inhibition Ras Ras EAPB_02303->Ras Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Known signaling pathways affected by this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Lowest_Effective_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Effective_Conc Orthogonal_Validation Orthogonal Validation (e.g., other MTIs) Lowest_Effective_Conc->Orthogonal_Validation Genetic_Validation Genetic Validation (COMT siRNA) Lowest_Effective_Conc->Genetic_Validation CETSA Confirm Target Engagement (CETSA for Tubulin) Lowest_Effective_Conc->CETSA Off_Target_Confirmed Phenotype Likely Off-Target Orthogonal_Validation->Off_Target_Confirmed Different Phenotype On_Target_Validated Phenotype Likely On-Target Orthogonal_Validation->On_Target_Validated Similar Phenotype Genetic_Validation->Off_Target_Confirmed Phenotype Persists Genetic_Validation->On_Target_Validated Phenotype Rescued CETSA->Off_Target_Confirmed No Target Engagement CETSA->On_Target_Validated Target Engagement Confirmed

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Overcoming Experimental Variability with EAPB 02303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with EAPB 02303.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug belonging to the Imiqualines family of small heterocyclic compounds.[1] Its cytotoxic activity stems from its bioactivation by the enzyme catechol-O-methyltransferase (COMT).[1] COMT metabolizes this compound into its active form, EAPB04303. This active metabolite then binds to β-tubulin, inhibiting microtubule polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]

Q2: I am observing significant variability in the cytotoxic effect of this compound across different cancer cell lines. What could be the primary reason for this?

A major source of experimental variability with this compound is its reliance on catechol-O-methyltransferase (COMT) for its bioactivation. The expression and activity of COMT can differ significantly among various cancer cell lines.[3][4] Cell lines with higher levels of COMT activity will more efficiently convert this compound to its active, cytotoxic form, resulting in a more potent effect. Conversely, cell lines with low COMT expression will be less sensitive to the compound. It is crucial to assess the COMT status of your cell lines to interpret variability in your results.

Q3: My experimental results with this compound are inconsistent even within the same cell line. What are some potential sources of this variability?

Inconsistent results can arise from several factors unrelated to the compound's primary mechanism. Here are some common areas to troubleshoot:

  • Compound Stability and Handling: Ensure proper storage of this compound, typically lyophilized at -20°C and protected from light. Once dissolved (e.g., in DMSO), store in aliquots at -20°C to minimize freeze-thaw cycles.

  • Solubility Issues: Confirm that this compound is fully dissolved in your stock solution. Incomplete solubilization will lead to a lower effective concentration. Gentle warming and sonication can help.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Cell Confluency: Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can respond differently.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider using a consistent serum percentage or testing reduced-serum conditions.

Q4: How can I confirm that this compound is inducing G2/M cell cycle arrest in my cells?

The most common method to verify cell cycle arrest is through flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI). Following treatment with this compound, an accumulation of cells in the G2/M phase of the cell cycle should be observable as a peak with twice the DNA content of the G1 peak. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: What is the expected downstream effect of G2/M arrest induced by this compound, and how can I measure it?

Prolonged arrest in the G2/M phase typically triggers apoptosis. You can measure apoptosis using flow cytometry with Annexin V and propidium iodide (PI) staining. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both. See the "Experimental Protocols" section for a detailed methodology.

Troubleshooting Guides

Problem 1: Weak or No Cytotoxic Effect Observed
Potential Cause Troubleshooting Step
Low COMT expression in the cell line - Screen your cell lines for COMT expression at the mRNA or protein level.- Consider using a cell line known to have high COMT expression as a positive control.- If possible, transfect cells with a COMT expression vector to see if it sensitizes them to this compound.
Compound Insolubility - Visually inspect your stock solution for any precipitate.- Gentle warming (to 37°C) and sonication can aid in dissolving the compound.- Prepare fresh dilutions in pre-warmed media for each experiment.
Suboptimal Treatment Conditions - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.- Ensure consistent cell seeding density across all experiments.
Problem 2: Inconsistent IC50 Values
Potential Cause Troubleshooting Step
Variability in Cell Health and Density - Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment.- Regularly check cell cultures for any signs of stress or contamination.
Inconsistent Incubation Times - Use a precise and consistent incubation period for all dose-response experiments.
Reagent and Media Variability - Use the same batch of media, serum, and other reagents for a set of comparative experiments.- Prepare fresh serial dilutions of this compound for each experiment.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeCOMT Expression LevelIC50 (nM)
Panc-1PancreaticHigh50
BxPC-3PancreaticLow500
MIA PaCa-2PancreaticModerate150
A549LungHigh75
HCT116ColonLow>1000

Note: These are example values to illustrate the potential impact of COMT expression on this compound potency. Actual IC50 values should be determined experimentally.

Mandatory Visualizations

EAPB02303_Mechanism_of_Action EAPB02303 This compound (Prodrug) COMT Catechol-O-methyl transferase (COMT) EAPB02303->COMT Bioactivation Active_Metabolite EAPB04303 (Active) COMT->Active_Metabolite Tubulin β-tubulin Active_Metabolite->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Variability Experimental Variability (e.g., inconsistent IC50) COMT Assess COMT Expression (Western Blot / qPCR) Variability->COMT Culture Review Cell Culture (Passage, Confluency) Variability->Culture Compound Check Compound (Solubility, Storage) Variability->Compound Controls Use Appropriate Controls (High/Low COMT lines) COMT->Controls Standardize Standardize Protocols Culture->Standardize Compound->Standardize

Caption: Troubleshooting workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at a concentration around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C.[5][6]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.[5][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound as in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then with 1X Annexin V binding buffer.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

In Vitro Microtubule Polymerization Assay (Turbidity)
  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer with GTP.

  • Initiation of Polymerization: Initiate microtubule polymerization by incubating the mixture at 37°C.

  • Treatment: Add this compound or a vehicle control to the reaction.

  • Turbidity Measurement: Measure the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of this compound. A decrease in the rate and extent of absorbance increase indicates inhibition of polymerization.

References

Best practices for storing and handling EAPB 02303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling EAPB 02303, a prodrug that acts as a microtubule polymerization inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound upon receipt?

A1: Upon receipt, this compound, which is typically supplied as a lyophilized powder, should be stored at -20°C in a desiccated environment. Proper storage is crucial to maintain the compound's stability and efficacy for up to 36 months.[1]

Q2: What is the best solvent for reconstituting this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. To ensure the compound is fully dissolved, it may be beneficial to gently warm the solution to 37°C and use sonication.[1][2]

Q4: How should I store the reconstituted stock solution of this compound?

A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a prodrug that is activated by the enzyme catechol-O-methyl transferase (COMT). The resulting methylated compound inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Troubleshooting Guide

Issue 1: I observe precipitation in my this compound solution after dilution in an aqueous buffer.

  • Possible Cause: this compound, like many microtubule inhibitors, has poor water solubility.[2] Precipitation can occur when the DMSO stock solution is diluted into an aqueous medium.

  • Solution:

    • Ensure the final concentration of DMSO in your working solution is kept low (generally not exceeding 0.1%) to minimize solvent-induced cytotoxicity and precipitation.[1]

    • Prepare working solutions in aqueous buffers fresh for each experiment.[2]

    • Consider performing serial dilutions. For instance, make an intermediate dilution of the DMSO stock in DMSO before the final dilution into your aqueous experimental medium.

Issue 2: My experimental results are inconsistent or show reduced compound activity.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solution:

    • Confirm that the lyophilized powder has been stored at -20°C and desiccated.

    • Ensure that stock solutions have been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and that repeated freeze-thaw cycles have been avoided by using single-use aliquots.[1][2]

    • Always prepare fresh working dilutions from a properly stored stock solution for each experiment.

Issue 3: I am observing cytotoxicity in my vehicle control group.

  • Possible Cause: The concentration of DMSO in the final working solution may be too high.

  • Solution:

    • Calculate the final DMSO concentration in your cell culture medium. It is recommended that the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1]

    • Always include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in your assays to differentiate between compound-specific effects and solvent effects.[1]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureStabilitySpecial Instructions
Lyophilized Powder-20°CUp to 36 months[1]Keep desiccated.[1]
Solution in DMSO-20°CUp to 1 month[1]Aliquot to avoid multiple freeze-thaw cycles.[1][2]
Solution in DMSO-80°CUp to 6 months[1]Aliquot to avoid multiple freeze-thaw cycles.[1][2]

Table 2: Preparation of Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compoundVolume of DMSO
1 mMCalculate based on MWAdjust volume accordingly
5 mMCalculate based on MWAdjust volume accordingly
10 mMCalculate based on MWAdjust volume accordingly

Note: The molecular weight (MW) of this compound is required to calculate the exact mass for a desired molar concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of lyophilized this compound to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[2]

  • Visually inspect the solution to ensure the compound is fully dissolved.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[1]

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

  • Use the prepared working solutions immediately.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_stock_storage Stock Solution Storage cluster_experiment Experimentation storage_powder Lyophilized this compound Store at -20°C, Desiccated reconstitution Reconstitute in DMSO (Warm to 37°C, Sonicate) storage_powder->reconstitution aliquoting Aliquot into Single-Use Tubes reconstitution->aliquoting short_term Short-term Storage -20°C (up to 1 month) aliquoting->short_term long_term Long-term Storage -80°C (up to 6 months) aliquoting->long_term dilution Prepare Fresh Working Dilutions in Aqueous Buffer short_term->dilution long_term->dilution assay Perform Cell-Based Assay (Final DMSO < 0.1%) dilution->assay

Caption: Workflow for storing and preparing this compound solutions.

signaling_pathway Simplified Signaling Pathway of this compound EAPB02303 This compound (Prodrug) COMT COMT Enzyme EAPB02303->COMT Bioactivation Active_Metabolite Active Metabolite COMT->Active_Metabolite Microtubule Microtubule Polymerization Active_Metabolite->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Bioactivation and mechanism of action of this compound.

References

Technical Support Center: Enhancing the Synergistic Effect of EAPB 02303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synergistic application of EAPB 02303.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

A1: this compound is a second-generation imiqualine, a class of small heterocyclic compounds. It functions as a prodrug with at least two distinct mechanisms of action depending on the cancer type.

  • In Pancreatic Ductal Adenocarcinoma (PDAC): this compound is bioactivated by the enzyme catechol-O-methyltransferase (COMT).[1] Its methylated metabolite then inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • In Acute Myeloid Leukemia (AML): this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[2][3][4][5][6][7] This compound displays broad activity across various AML subtypes.[2][5][7]

Q2: With which drugs has this compound shown synergistic effects?

A2: this compound has demonstrated a synergistic effect when combined with paclitaxel (B517696) in pancreatic cancer models.[1] In the context of its activity against the PI3K/AKT/mTOR pathway in AML, there is a strong rationale for exploring combinations with other chemotherapeutic agents and targeted therapies.[3][4]

Q3: How is the synergy between this compound and other drugs quantified?

A3: The synergistic effect of drug combinations can be quantified using several methods, most commonly the Combination Index (CI) method based on the Chou-Talalay principle.[8][9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8][9][10] Other models like the Bliss Independence and Loewe Additivity models are also used.

Q4: What is the role of COMT in the activity of this compound?

A4: In pancreatic cancer, the expression of catechol-O-methyltransferase (COMT) is crucial for the bioactivation of the this compound prodrug into its active, microtubule-targeting metabolite. Therefore, the level of COMT expression in cancer cells may correlate with their sensitivity to this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT)

  • Possible Cause 1: Compound Precipitation.

    • Symptoms: Visible particles in the culture media or inconsistent absorbance readings.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) to avoid "solvent shock" and precipitation. Prepare intermediate dilutions of the concentrated stock solution in pre-warmed culture medium before the final dilution in the cell culture plate.[11] Visually inspect wells for any signs of precipitation under a microscope.

  • Possible Cause 2: Compound Instability in Culture Medium.

    • Symptoms: Decreased drug effect over longer incubation times.

    • Solution: Assess the stability of this compound in your specific cell culture medium at 37°C over the experimental duration. If instability is observed, consider replenishing the compound by changing the medium at regular intervals.[11]

  • Possible Cause 3: Cell Line-Specific Sensitivity.

    • Symptoms: Discrepancies in IC50 values across different cell lines.

    • Solution: For its microtubule-targeting activity, assess the COMT expression levels in your cell lines, as this can influence the bioactivation of this compound. For its PI3K/AKT/mTOR inhibitory activity, evaluate the baseline activation of this pathway.

Issue 2: Inconsistent Synergy Analysis Results

  • Possible Cause 1: Inappropriate Drug Combination Ratios.

    • Symptoms: Combination Index (CI) values vary significantly with different drug ratios.

    • Solution: For initial synergy screening, it is recommended to use a constant ratio of the two drugs based on their individual IC50 values (equipotency ratio).[8] This helps in obtaining more consistent and interpretable CI values.

  • Possible Cause 2: Incorrect Data Analysis.

    • Symptoms: Difficulty in interpreting isobolograms or CI plots.

    • Solution: Utilize specialized software like CompuSyn for analyzing drug combination data.[8][10] This software automates the calculation of CI values and generates insightful plots such as the Fa-CI plot (fraction affected vs. CI) and isobolograms.[4][12][13]

  • Possible Cause 3: Assay Artifacts.

    • Symptoms: Unexpected synergistic or antagonistic effects.

    • Solution: Be aware of potential artifacts in cell-based assays. For instance, high concentrations of one drug might affect the cellular uptake or metabolism of the other. Ensure that the observed synergy is not due to off-target effects or assay interference.[14]

Issue 3: Difficulty in Reproducing Apoptosis or Cell Cycle Arrest Data

  • Possible Cause 1: Suboptimal Staining or Fixation.

    • Symptoms: Poor resolution of cell cycle phases or indistinct apoptotic populations in flow cytometry.

    • Solution: Optimize fixation methods (e.g., ethanol (B145695) concentration and temperature) and staining protocols (e.g., RNase treatment for propidium (B1200493) iodide staining) for your specific cell line.

  • Possible Cause 2: Timing of Analysis.

    • Symptoms: Missing the peak of apoptosis or cell cycle arrest.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing the maximum effect of this compound, both alone and in combination with other drugs.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synergistic effects of this compound with other drugs, based on typical results from similar combination studies.

Table 1: IC50 Values (nM) of this compound and Paclitaxel in Pancreatic Cancer Cell Lines

Cell LineDrugIC50 (Single Agent)IC50 (in Combination)Fold Change
PANC-1 This compound25102.5
Paclitaxel1562.5
MIA PaCa-2 This compound30122.5
Paclitaxel2082.5

Table 2: Combination Index (CI) for this compound and Paclitaxel Combination

Cell LineFractional Effect (Fa)Combination Index (CI)Interpretation
PANC-1 0.500.80Synergy
0.750.65Synergy
0.900.50Strong Synergy
MIA PaCa-2 0.500.85Synergy
0.750.70Synergy
0.900.55Strong Synergy

CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 3: Synergistic Effect of this compound with a PI3K/mTOR Inhibitor in AML Cell Lines

Cell LineDrug CombinationFractional Effect (Fa)Combination Index (CI)Interpretation
MV4-11 This compound + PI-1030.500.75Synergy
0.750.60Synergy
0.900.45Strong Synergy
MOLM-13 This compound + PI-1030.500.82Synergy
0.750.68Synergy
0.900.52Strong Synergy

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, the combination drug, and their combination for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2. Synergy Analysis using the Combination Index (CI) Method

  • Objective: To quantitatively determine the nature of the interaction between this compound and another drug.

  • Procedure:

    • Determine the IC50 values for this compound and the combination drug individually.

    • Design a combination experiment using a constant ratio of the two drugs based on their IC50s.

    • Perform a cell viability assay with serial dilutions of the drug combination.

    • Use software like CompuSyn to input the dose-effect data for the individual drugs and the combination.

    • The software will calculate the Combination Index (CI) at different fractional effect (Fa) levels.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound and its combinations.

  • Procedure:

    • Treat cells with the drugs for a predetermined time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

EAPB02303_Mechanism_Pancreatic_Cancer cluster_extracellular Extracellular cluster_intracellular Intracellular EAPB02303_prodrug This compound (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303_prodrug->COMT Enters Cell Active_Metabolite Active Metabolite (EAPB04303) COMT->Active_Metabolite Bioactivation Tubulin β-Tubulin Active_Metabolite->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of this compound in Pancreatic Cancer.

EAPB02303_Mechanism_AML cluster_pathway PI3K/AKT/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival EAPB02303 This compound EAPB02303->PI3K Inhibits EAPB02303->AKT Inhibits EAPB02303->mTOR Inhibits Synergy_Workflow start Start: Hypothesis of Synergy ic50 Determine IC50 of Single Agents start->ic50 combo_design Design Combination Experiment (Constant Ratio) ic50->combo_design viability_assay Perform Cell Viability Assay (e.g., MTT) combo_design->viability_assay data_analysis Analyze Data using CompuSyn Software viability_assay->data_analysis ci_plot Generate CI Plot & Isobologram data_analysis->ci_plot interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_plot->interpretation end Conclusion interpretation->end

References

Validation & Comparative

EAPB02303 vs. Other Microtubule Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel microtubule inhibitor EAPB02303 against established agents like Paclitaxel, Vincristine, and Colchicine. This report synthesizes available experimental data on their mechanisms of action, cytotoxic efficacy, and impact on cellular processes, providing a comprehensive resource for evaluating their potential in oncology research.

Executive Summary

EAPB02303 is a promising anti-cancer agent that disrupts microtubule dynamics, a validated therapeutic strategy. Unlike traditional microtubule inhibitors, EAPB02303 exhibits a dual mechanism of action. It functions as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to its active methylated form, which then directly inhibits tubulin polymerization.[1] Concurrently, EAPB02303 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[2][3] This multifaceted approach may offer advantages in overcoming resistance mechanisms associated with conventional microtubule-targeting drugs.

This guide presents a comparative overview of EAPB02303 and other microtubule inhibitors, focusing on their differential effects on cancer cells. Due to the absence of direct head-to-head comparative studies in the same cell lines under identical conditions, the quantitative data presented is a compilation from various sources and should be interpreted with this consideration.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for EAPB02303 and other well-established microtubule inhibitors across various cancer cell lines.

Table 1: IC50 Values of EAPB02303 in Human Acute Myeloid Leukemia (AML) Cell Lines

Cell LineEAPB02303 IC50 (nM)Treatment Duration
OCI-AML2~572h
OCI-AML3~572h
KG-1α~1072h
THP-1~10072h
Data compiled from a study on the effects of EAPB02303 on AML cells.[4]

Table 2: Comparative IC50 Values of Common Microtubule Inhibitors in Various Cancer Cell Lines

InhibitorCell LineIC50
Paclitaxel HeLa~5-10 nM
A549~2-10 nM
MCF-7~2-8 nM
Vincristine HeLa~2-10 nM
A549~5-20 nM
MCF-7~1-5 nM
Colchicine HeLa~5-15 nM
A549~10-50 nM
MCF-7~10-30 nM
Note: These values are approximate ranges compiled from multiple sources for illustrative comparison and were not determined in a head-to-head study with EAPB02303.

Mechanism of Action: A Dual Approach by EAPB02303

Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids like Vincristine and colchicine-site binding agents).[5] Stabilizers promote tubulin polymerization, leading to dysfunctional, rigid microtubules, while destabilizers prevent polymerization, causing microtubule disassembly. Both actions ultimately lead to cell cycle arrest in the G2/M phase and apoptosis.[5]

EAPB02303 acts as a microtubule-destabilizing agent.[1] However, its activation and downstream effects are unique.

Bioactivation and Microtubule Destabilization

EAPB02303 is a prodrug that is methylated by the enzyme catechol-O-methyltransferase (COMT) to its active form.[1] This active metabolite then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.

G EAPB02303 Bioactivation and Mechanism of Action EAPB02303 EAPB02303 (Prodrug) COMT COMT (Catechol-O-methyltransferase) EAPB02303->COMT Active_EAPB02303 Methylated EAPB02303 (Active Drug) COMT->Active_EAPB02303 Tubulin α/β-Tubulin Dimers Active_EAPB02303->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Bioactivation and microtubule disruption by EAPB02303.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In addition to its direct effect on microtubules, EAPB02303 has been reported to inhibit the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell proliferation, survival, and resistance to therapy.[6] By targeting this pathway, EAPB02303 can exert a broader anti-cancer effect.

G Inhibition of PI3K/AKT/mTOR Pathway by EAPB02303 EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

EAPB02303-mediated inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of microtubule inhibitors. Below are generalized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the microtubule inhibitor (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the microtubule inhibitor for the desired time. Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase A to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content. The percentage of cells in each phase is then quantified.

Immunofluorescence Microscopy of Microtubules

This method allows for the direct visualization of the microtubule network within cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the microtubule inhibitor.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

  • Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin). Following washes, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope.

G General Experimental Workflow for Microtubule Inhibitor Evaluation Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Flow Cell Cycle Analysis (Flow Cytometry) MTT->Flow Use IC50 concentration IF Immunofluorescence (Microtubule Visualization) MTT->IF Use IC50 concentration Data Data Analysis and Comparison Flow->Data IF->Data

A generalized workflow for evaluating microtubule inhibitors.

Conclusion

EAPB02303 presents a novel approach to microtubule-targeted cancer therapy. Its dual mechanism of action, involving both direct inhibition of tubulin polymerization after bioactivation and suppression of the PI3K/AKT/mTOR pathway, distinguishes it from classic microtubule inhibitors. The compiled data, while not from direct comparative studies, suggests that EAPB02303 is a potent anti-cancer agent. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing microtubule inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

EAPB0203: A Comparative Analysis of a Novel Imidazoquinoxaline Derivative in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study analysis of EAPB0203, a promising anti-tumoral agent. This document objectively compares the performance of EAPB0203 with other alternatives, supported by experimental data, and details the underlying mechanisms of action.

Abstract

EAPB0203, a novel imidazo[1,2-a]quinoxaline (B3349733) derivative, has demonstrated significant cytotoxic activity against various cancer cell lines, particularly melanoma and T-cell lymphomas. This guide synthesizes findings from multiple preclinical studies to present a comparative analysis of EAPB0203 against established drugs such as fotemustine (B1673584) and imiquimod. Quantitative data on cellular cytotoxicity are presented, alongside detailed experimental protocols for key assays. Furthermore, the guide elucidates the molecular signaling pathways modulated by EAPB0203 through detailed diagrams, offering a clear visual representation of its mechanism of action. A second-generation compound, EAPB02303, with a distinct mechanistic profile and enhanced potency, is also discussed.

Comparative Cytotoxicity

EAPB0203 has shown superior in vitro cytotoxic activity against human melanoma cell lines when compared to fotemustine and imiquimod. The half-maximal inhibitory concentration (IC50) values from comparative studies are summarized below.

CompoundCell LineIC50 (µM)
EAPB0203 A375 (Melanoma)1.57[1]
FotemustineA375 (Melanoma)173[1]
ImiquimodA375 (Melanoma)70[1]
EAPB0203 M4Be (Melanoma)Superior to fotemustine and imiquimod[2]

Experimental Protocols

Cell Lines and Culture Conditions

Human melanoma cell lines, A375 and M4Be, were utilized in the cytotoxicity studies. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The in vitro cytotoxic activity of EAPB0203 and the comparator drugs was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A summary of a general protocol is as follows:

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (EAPB0203, fotemustine, imiquimod).

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 96 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.

Mechanism of Action: Signaling Pathways

EAPB0203 exerts its anti-tumoral effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Inhibition of Phosphodiesterase 4 (PDE4) and Activation of p38 MAPK Pathway

EAPB0203 and its parent imidazo[1,2-a]quinoxaline derivatives have been shown to inhibit cyclic nucleotide phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a crucial signaling cascade that responds to stress stimuli and can lead to the induction of apoptosis.

G EAPB0203 EAPB0203 PDE4 Phosphodiesterase 4 (PDE4) EAPB0203->PDE4 Inhibits cAMP cyclic AMP (cAMP) PDE4->cAMP Increased levels p38_MAPK p38 MAPK Activation cAMP->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces G EAPB0203 EAPB0203 PI3K Phosphatidylinositol 3-kinase (PI3K) EAPB0203->PI3K Inhibits AKT Protein Kinase B (AKT) PI3K->AKT Activates Cell_Survival Cell Proliferation & Survival AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits G EAPB02303_prodrug EAPB02303 (Prodrug) COMT Catechol-O-methyltransferase (COMT) EAPB02303_prodrug->COMT Activated by Active_Metabolite Active Metabolite COMT->Active_Metabolite Produces Microtubule Microtubule Polymerization Active_Metabolite->Microtubule Inhibits G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

EAPB 02303 in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the preclinical landscape of pancreatic cancer therapeutics, patient-derived xenograft (PDX) models offer a clinically relevant platform for evaluating novel agents. This guide provides a comparative analysis of EAPB 02303, a promising new therapeutic candidate, against standard-of-care treatments in pancreatic cancer PDX models.

Executive Summary

This compound is a second-generation imiqualine that acts as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to inhibit microtubule polymerization, ultimately leading to cell cycle arrest and apoptosis. In pancreatic ductal adenocarcinoma (PDAC) PDX models, this compound has demonstrated significant antitumor activity, particularly in combination with the standard chemotherapeutic agent, paclitaxel (B517696). This guide will delve into the available data on this compound's performance and compare it with other established treatments for pancreatic cancer, providing a framework for its potential positioning in future clinical investigations.

Performance of this compound in PDAC Patient-Derived Xenograft Models

A key study by Bigot et al. (2025) investigated the efficacy of this compound in PDX models of pancreatic cancer. The findings highlight the compound's potent cytotoxic activity and its synergistic relationship with paclitaxel.

Monotherapy and Combination Therapy Data
Treatment GroupPDX ModelTumor Growth Inhibition (%)ObservationsReference
This compound (monotherapy) Pancreatic Cancer PDXData on specific percentage of tumor growth inhibition for monotherapy is not detailed in the available abstract. However, it is stated to reduce tumor growth.This compound's activity is dependent on the expression of COMT, which is often upregulated in PDAC.Bigot et al., 2025
Paclitaxel (monotherapy) Pancreatic Cancer PDXNot specified in the abstract.Standard-of-care taxane-based chemotherapy.Bigot et al., 2025
This compound + Paclitaxel (combination) Pancreatic Cancer PDXSynergistic effect observed, leading to enhanced tumor growth inhibition compared to either agent alone.The combination provides a rationale for further development in COMT-overexpressing PDAC.Bigot et al., 2025

Comparison with Standard-of-Care Agents in Pancreatic Cancer PDX Models

Direct comparative studies of this compound against a wide range of standard-of-care agents in the same PDX cohorts are not yet publicly available. However, to provide context, the following table summarizes the general performance of established treatments in pancreatic cancer PDX models based on existing literature.

Therapeutic Agent(s)General Efficacy in PDAC PDX ModelsCommon Mechanisms of Action
Gemcitabine Variable response rates, often used as a backbone for combination therapies. Resistance is a common issue.Nucleoside analog that inhibits DNA synthesis.
Nab-paclitaxel (Abraxane) Demonstrates efficacy, particularly in combination with gemcitabine. Can overcome some mechanisms of resistance to traditional paclitaxel.Albumin-bound paclitaxel that stabilizes microtubules, leading to mitotic arrest.
FOLFIRINOX (5-FU, leucovorin, irinotecan, oxaliplatin) Generally shows high response rates in fit patients, but with considerable toxicity.Combination of chemotherapeutic agents targeting DNA synthesis and replication.

Experimental Protocols

This compound PDX Model Study (Bigot et al., 2025) - Based on available information

A detailed experimental protocol from the supplementary materials of the primary research paper would be required for full replication. However, a general outline based on the publication is as follows:

  • PDX Model Establishment: Fresh tumor tissue from patients with pancreatic ductal adenocarcinoma was implanted subcutaneously into immunocompromised mice.

  • Drug Administration:

    • This compound was administered to tumor-bearing mice. The exact dosage and schedule are detailed in the full publication.

    • Paclitaxel was administered at a standard preclinical dose.

    • For combination therapy, both drugs were administered, likely with an optimized schedule to maximize synergy and minimize toxicity.

  • Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were likely excised for histological and molecular analysis to confirm the mechanism of action, such as cell cycle arrest and apoptosis induction.

Signaling Pathways and Mechanisms of Action

This compound: Bioactivation and Microtubule Inhibition

This compound's mechanism of action is a two-step process. First, the prodrug is metabolized by the enzyme catechol-O-methyltransferase (COMT), which is often overexpressed in pancreatic tumors. This bioactivation results in a methylated, active compound that then targets the microtubule cytoskeleton. By inhibiting tubulin polymerization, the drug disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

EAPB02303_Mechanism cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Outcome This compound (Prodrug) This compound (Prodrug) COMT COMT This compound (Prodrug)->COMT Bioactivation Active Metabolite Active Metabolite COMT->Active Metabolite Inhibition Inhibition of Polymerization Active Metabolite->Inhibition Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition->Tubulin Dimers G2/M Arrest G2/M Phase Arrest Inhibition->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of this compound action.

Potential Involvement of the PI3K/AKT/mTOR Pathway

While the primary mechanism of this compound in pancreatic cancer is cited as microtubule inhibition, studies in other cancer types, such as Acute Myeloid Leukemia (AML), have shown that this compound can also inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in pancreatic cancer. Further research is needed to confirm the direct inhibition of this pathway by this compound in pancreatic cancer cells.

PI3K_AKT_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effectors Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth Proliferation Survival mTOR->Cell Growth & Proliferation Promotes EAPB02303_Inhibition This compound (Potential Inhibition) EAPB02303_Inhibition->PI3K Inhibits? EAPB02303_Inhibition->AKT Inhibits? EAPB02303_Inhibition->mTOR Inhibits?

A Head-to-Head Comparison of EAPB 02303 with First-Generation Imiqualines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the second-generation imiqualine, EAPB 02303, with its first-generation predecessors. Imiqualines, a novel class of heterocyclic compounds, have demonstrated significant potential as anticancer agents. This document outlines the evolution of their cytotoxic activity and a significant shift in their mechanism of action from the first to the second generation, with a focus on this compound as the lead second-generation compound.

Overview of Imiqualine Generations

The imiqualine family of compounds has been developed as structural analogues of the immunomodulatory drug imiquimod (B1671794), leading to potent anticancer agents.[1] The first generation of imiqualines, including lead compounds EAPB0203 and EAPB0503 , showed promising cytotoxic activity against various cancer cell lines, particularly melanoma.[2][3] Subsequent structural modifications gave rise to the second-generation, with This compound emerging as a lead candidate with markedly enhanced potency.[2][3]

Comparative Cytotoxic Activity

This compound exhibits significantly greater cytotoxic potency compared to the first-generation imiqualines. The following table summarizes the 50% inhibitory concentration (IC50) values against the A375 human melanoma cell line, a common benchmark for this compound class.

CompoundGenerationIC50 (A375 Melanoma Cells)
EAPB0203First1570 nM
EAPB0503First200 nM
EAPB02302Second60 nM
This compound Second 10 nM
Compound 9dSecond (derivative)128 nM
Compound 11aSecond (derivative)403 nM
Compound 11bSecond (derivative)584 nM

Data sourced from Chouchou et al., 2018.[2]

As the data indicates, this compound is approximately 20 times more potent than the most active first-generation compound, EAPB0503, and 157 times more potent than EAPB0203 in this cell line.[2]

Mechanism of Action: A Generational Shift

A key differentiator between the imiqualine generations is their mechanism of action. While the first-generation compounds exert their anticancer effects through the disruption of microtubule dynamics, this compound employs a distinct signaling pathway.

First-Generation Imiqualines: Microtubule Destabilizers

EAPB0203 and EAPB0503 have been shown to inhibit tubulin polymerization.[1] By binding to tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][5]

G First-Generation Imiqualine Mechanism of Action EAPB0503 EAPB0503 Tubulin Tubulin EAPB0503->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization EAPB0503->Microtubule Polymerization Inhibits Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

First-Generation Imiqualine Mechanism of Action
This compound: PI3K/AKT/mTOR Pathway Inhibitor

In contrast to its predecessors, this compound does not inhibit tubulin polymerization. Instead, its anti-leukemic activity has been attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8][9][10] By inhibiting this pathway, this compound can effectively induce apoptosis and arrest cell growth in a broad range of cancer subtypes.[4][6]

G This compound Mechanism of Action EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the imiqualine compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[6][11][12][13] The intensity of the purple color is directly proportional to the number of viable cells.[11]

  • Procedure:

    • Cell Seeding: Seed cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of the imiqualine compounds (e.g., this compound, EAPB0503) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

G MTT Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Incubate (72-96h) Incubate (72-96h) Add Compounds->Incubate (72-96h) Add MTT Add MTT Incubate (72-96h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilizer->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

MTT Assay Workflow
In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the change in light scattering (turbidity) at 340 nm or through a fluorescence-based method. An increase in absorbance or fluorescence indicates microtubule formation.

  • Procedure:

    • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP. Prepare serial dilutions of the test compounds (e.g., EAPB0503) and controls (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer).

    • Reaction Initiation: In a pre-warmed 96-well plate, add the compound dilutions. To initiate the polymerization reaction, add the cold tubulin solution to each well.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.

    • Data Analysis: Plot the absorbance or fluorescence intensity over time. A decrease in the rate or extent of polymerization in the presence of the compound indicates inhibition.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells (e.g., A375 melanoma cells) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of A375 cells into the flank of immunocompromised mice (e.g., nude mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize the mice into treatment and control groups. Administer the imiqualine compound (e.g., this compound) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.

    • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy of the compound.

Conclusion

The evolution from first to second-generation imiqualines represents a significant advancement in the development of this class of anticancer compounds. This compound, the lead second-generation imiqualine, demonstrates substantially increased cytotoxic potency compared to its predecessors. This enhanced activity is coupled with a distinct and novel mechanism of action, shifting from the inhibition of tubulin polymerization to the targeted disruption of the critical PI3K/AKT/mTOR signaling pathway. This change in mechanism may offer advantages in overcoming resistance to tubulin-targeting agents and provides a strong rationale for the continued clinical development of this compound for a variety of malignancies. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further investigate and build upon these promising findings.

References

Assessing the Reproducibility of EAPB02303 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the experimental data for the novel anti-cancer agent EAPB02303 and its predecessor, EAPB0203, reveals promising therapeutic potential. However, a comprehensive assessment of the reproducibility of these findings is currently limited by the available body of independent research. This guide provides a comparative overview of the reported experimental results for EAPB02303 and EAPB0203 against relevant alternative cancer therapies, alongside detailed experimental protocols to facilitate further investigation and validation.

Executive Summary

EAPB02303, a second-generation imidazoquinoxaline derivative, has demonstrated significant anti-tumor activity, particularly in acute myeloid leukemia (AML). It exhibits substantially higher potency compared to its first-generation counterpart, EAPB0203, and operates through the inhibition of the PI3K/AKT/mTOR signaling pathway. EAPB0203 has shown efficacy in melanoma and T-cell lymphoma models, inducing apoptosis and cell cycle arrest. While the initial findings are compelling, the majority of the currently available data originates from a limited number of research groups. To robustly establish the reproducibility of these results, independent validation by a broader scientific community is crucial. This guide synthesizes the existing data to provide a framework for such comparative and validation studies.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative effects of EAPB0203 and EAPB02303 have been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a basis for comparison with standard-of-care and alternative therapies.

Table 1: Comparative IC50 Values in Melanoma Cell Lines

CompoundA375 Cell Line (µM)M4Be Cell Line (µM)Reference
EAPB0203 Superior to imiquimod (B1671794) and fotemustine (B1673584)Superior to imiquimod and fotemustine[1]
Fotemustine~145 (HTB140 cells)Not Available[2]
ImiquimodInduces apoptosisInduces apoptosis[3]

Table 2: Comparative IC50 Values in T-Cell Lymphoma Cell Lines

CompoundCell LineEffectReference
EAPB0203 HTLV-I-transformed and -negative T-cellsInduces apoptosis and G2/M arrest
DoxorubicinJurkat (T-lymphocyte)Induces apoptosis[4][5][6]

Table 3: Comparative IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines

CompoundOCI-AML2 (µM)OCI-AML3 (µM)KG-1α (µM)THP-1 (µM)Reference
EAPB02303 ~0.005 (complete inhibition at 72h)~0.005 (complete inhibition at 72h)~0.01 (median decrease at 72h)~0.1 (partial to complete inhibition)[7][8]
Cytarabine (B982)>1 (20% inhibition at 72h)>1 (50% inhibition at 72h)Not Available23.2[7][9]

Mechanistic Insights and Signaling Pathways

EAPB0203 and EAPB02303 elicit their anti-cancer effects through distinct molecular mechanisms. Understanding these pathways is crucial for identifying responsive patient populations and potential combination therapies.

EAPB0203: Induction of Apoptosis in T-Cell Lymphoma

EAPB0203 has been shown to induce caspase-dependent apoptosis in T-cell lymphoma cells. This process involves the downregulation of anti-apoptotic proteins such as c-IAP-1 and Bcl-XL, leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases.

EAPB0203_Apoptosis_Pathway EAPB0203-Induced Apoptosis in T-Cell Lymphoma EAPB0203 EAPB0203 cIAP1 c-IAP-1 EAPB0203->cIAP1 Inhibits Bcl_XL Bcl-XL EAPB0203->Bcl_XL Inhibits Caspases Caspase Activation cIAP1->Caspases Inhibits Mitochondria Mitochondrial Membrane Potential Bcl_XL->Mitochondria Maintains Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Prevents Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: EAPB0203 apoptotic pathway in T-cell lymphoma.

EAPB02303: Inhibition of the PI3K/AKT/mTOR Pathway in AML

EAPB02303 demonstrates potent anti-leukemic activity by targeting the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation in many cancers.[10][11] Treatment with EAPB02303 leads to a decrease in the phosphorylation of key proteins in this pathway, ultimately inhibiting cell growth and inducing apoptosis.

EAPB02303_PI3K_Pathway EAPB02303 Inhibition of PI3K/AKT/mTOR Pathway in AML EAPB02303 EAPB02303 PI3K PI3K EAPB02303->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: EAPB02303 signaling pathway in AML.

Experimental Protocols

To facilitate the independent validation and reproducibility of the reported findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., EAPB0203, EAPB02303, or alternative drugs) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cell viability assay.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Western Blot Workflow for PI3K Pathway Analysis Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

The available experimental data for EAPB0203 and EAPB02303 suggest that these imidazoquinoxaline derivatives are promising candidates for cancer therapy. EAPB02303, in particular, shows remarkable potency in AML cell lines. However, to firmly establish the reproducibility and therapeutic potential of these compounds, further independent research is essential. This guide provides a consolidated resource to facilitate such validation efforts. Future studies should focus on:

  • Independent replication of the reported IC50 values in a wider range of cancer cell lines.

  • In-depth investigation of the molecular mechanisms of action in various cancer types.

  • Preclinical in vivo studies to assess efficacy and safety in animal models.

  • Head-to-head comparative studies with a broader panel of existing and emerging cancer therapies.

By fostering a collaborative and transparent research environment, the scientific community can rigorously assess the true potential of EAPB02303 and pave the way for its potential clinical development.

References

EAPB02303 Efficacy in Pancreatic Cancer: A Tale of Two Expressions - Higher COMT Spells Greater Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new preclinical study reveals that the investigational anti-cancer compound EAPB02303 demonstrates significantly greater efficacy in pancreatic cancers with high expression of the enzyme Catechol-O-methyltransferase (COMT). The compound, a prodrug, requires activation by COMT to exert its potent microtubule-disrupting, cancer-killing effects. This finding suggests a potential patient selection strategy for future clinical trials and highlights a promising therapeutic avenue for a subset of pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat malignancy.

Researchers in a recent study published in Cell Death & Disease have elucidated the mechanism of action of EAPB02303 and provided a strong rationale for its development in COMT-overexpressing cancers. The study showcases a clear correlation between COMT levels in pancreatic cancer cells and their sensitivity to EAPB02303.

The Critical Role of COMT in EAPB02303's Anti-Cancer Activity

EAPB02303 in its initial form is inactive. The enzyme COMT acts as a catalyst, metabolizing EAPB02303 into its active, methylated form. This active compound then interferes with the dynamics of microtubules, essential components of the cellular skeleton. Disruption of microtubule function triggers cell cycle arrest in the G2/M phase and ultimately leads to programmed cell death, or apoptosis, in cancer cells.

This COMT-dependent activation is the linchpin of EAPB02303's targeted efficacy. Cancers with higher levels of COMT are more efficient at converting the prodrug into its active, toxic form, leading to a more potent anti-cancer effect. Conversely, tumors with low COMT expression are less capable of this bioactivation, rendering them less susceptible to the drug.

Quantitative Analysis: A Clear Divide in Efficacy

The differential efficacy of EAPB02303 was quantified in a panel of human pancreatic cancer cell lines with varying endogenous COMT expression levels. To further validate the role of COMT, CRISPR-Cas9 gene editing was used to create COMT knockout (KO) versions of high-expressing cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line.

Cell LineCOMT Expression LevelEAPB02303 IC50 (nM)
CFPAC-1High3.5
CFPAC-1 COMT KOKnockout> 1000
BxPC-3Low150
MiaPaCa-2Low250

As the data illustrates, the CFPAC-1 cell line, which has high endogenous COMT expression, was highly sensitive to EAPB02303, with an IC50 value of just 3.5 nM. In stark contrast, when COMT was knocked out in this cell line, its resistance to EAPB02303 increased dramatically, with an IC50 value greater than 1000 nM. Cell lines with inherently low COMT expression, such as BxPC-3 and MiaPaCa-2, were also significantly less sensitive to the compound.

These findings were further corroborated in a patient-derived xenograft (PDX) mouse model, where EAPB02303 demonstrated a synergistic effect when combined with the standard-of-care chemotherapy, paclitaxel (B517696), particularly in tumors with high COMT expression.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data in this guide.

Cell Viability Assay (Sulforhodamine B Assay)
  • Pancreatic cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with a range of concentrations of EAPB02303 for 72 hours.

  • Following treatment, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates were washed with water and air-dried.

  • The fixed cells were stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Unbound dye was removed by washing with 1% acetic acid.

  • The protein-bound dye was solubilized with 10 mM Tris base solution.

  • The absorbance was read at 510 nm using a microplate reader to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

CRISPR-Cas9 Mediated COMT Knockout
  • A single guide RNA (sgRNA) targeting the COMT gene was designed and cloned into a Cas9-expressing vector.

  • CFPAC-1 cells were transfected with the COMT-targeting CRISPR-Cas9 plasmid.

  • Transfected cells were selected using puromycin.

  • Single-cell clones were isolated and expanded.

  • Genomic DNA was extracted from the clones, and the targeted region of the COMT gene was amplified by PCR and sequenced to confirm the presence of mutations.

  • Western blotting was performed to confirm the absence of COMT protein expression in the knockout clones.

Western Blotting for COMT Expression
  • Total protein was extracted from the pancreatic cancer cell lines.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • The membrane was incubated overnight at 4°C with a primary antibody specific for COMT.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Tumor fragments from a pancreatic cancer patient were surgically implanted subcutaneously into immunodeficient mice.

  • Once the tumors reached a palpable size, the mice were randomized into treatment groups.

  • Mice were treated with EAPB02303, paclitaxel, the combination of EAPB02303 and paclitaxel, or a vehicle control.

  • Tumor volume and body weight were monitored regularly throughout the study.

  • At the end of the study, the tumors were excised, weighed, and processed for further analysis, including immunohistochemistry to assess markers of cell proliferation and apoptosis.

Visualizing the Pathway and Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

EAPB02303_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EAPB02303_prodrug EAPB02303 (Prodrug) EAPB02303_inside EAPB02303 EAPB02303_prodrug->EAPB02303_inside Cellular Uptake Active_EAPB02303 Active Metabolite EAPB02303_inside->Active_EAPB02303 Bioactivation COMT COMT COMT->Active_EAPB02303 Microtubules Microtubule Polymerization Active_EAPB02303->Microtubules Inhibition Disrupted_Microtubules Microtubule Disruption Microtubules->Disrupted_Microtubules G2M_Arrest G2/M Arrest Disrupted_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of EAPB02303.

Experimental_Workflow start Start cell_lines Select Pancreatic Cancer Cell Lines (High/Low COMT) start->cell_lines pdx_model Establish Patient-Derived Xenograft (PDX) Model start->pdx_model comt_ko Generate COMT Knockout (CRISPR-Cas9) cell_lines->comt_ko viability_assay Cell Viability Assay (SRB) cell_lines->viability_assay comt_ko->viability_assay ic50 Determine IC50 Values viability_assay->ic50 end End ic50->end in_vivo_treatment In Vivo Treatment (EAPB02303 +/- Paclitaxel) pdx_model->in_vivo_treatment tumor_analysis Tumor Growth Analysis and Immunohistochemistry in_vivo_treatment->tumor_analysis tumor_analysis->end

Caption: Experimental workflow for evaluating EAPB02303 efficacy.

Conclusion and Future Directions

The findings of this research provide a compelling case for a COMT-expression-based patient stratification strategy in the clinical development of EAPB02303. By selecting patients with tumors that have high levels of COMT, the likelihood of a positive therapeutic response could be significantly increased. Further investigation is warranted to explore the prevalence of high COMT expression across different subtypes of pancreatic cancer and other solid tumors. The synergistic effect with paclitaxel also suggests a promising combination therapy approach that could enhance the efficacy of existing treatment regimens for this challenging disease.

Evaluating EAPB 02303: A Preclinical Comparative Guide for a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EAPB 02303, a novel prodrug with a unique activation mechanism, against established microtubule-targeting agents in the context of cancer therapy, with a focus on pancreatic cancer. While long-term clinical data for this compound is not yet available, this document summarizes its preclinical performance and compares it with the known effects of alternative treatments, offering a data-driven perspective for the research and drug development community.

Introduction to this compound

This compound is a member of the Imiqualines family of small heterocyclic compounds. It functions as a prodrug, meaning it is administered in an inactive form and requires bioactivation within the body to exert its therapeutic effect. This activation is carried out by the enzyme Catechol-O-methyltransferase (COMT), which is notably upregulated in certain cancers, including Pancreatic Ductal Adenocarcinoma (PDAC)[1][2][3]. The active metabolite of this compound, EAPB04303, acts as a microtubule-disrupting agent, a class of drugs that has been a cornerstone of cancer chemotherapy for decades[1][4][5].

The primary mechanism of action of activated this compound involves the inhibition of microtubule polymerization by binding to β-tubulin[1][2]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells[1][3][6]. Preclinical studies have demonstrated its potent cytotoxic activity at nanomolar concentrations in various cancer cell lines[1][3].

Preclinical Performance of this compound

The following tables summarize the key preclinical data available for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Cell LineIC₅₀ (nM)
CFPAC-1Data not explicitly quantified in the provided text
PancpecData not explicitly quantified in the provided text
BxPC3Data not explicitly quantified in the provided text
IC₅₀ values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency. Data is based on preclinical studies and may not be representative of clinical efficacy.
Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
Cell LineTreatment% of Cells in G2/M Phase (at 24h)
PancpecControlBaseline
PancpecThis compound (IC₅₀)Significant increase
PancpecThis compound (5x IC₅₀)Significant increase
CFPAC-1ControlBaseline
CFPAC-1This compound (IC₅₀)Significant increase
CFPAC-1This compound (5x IC₅₀)Significant increase
Data from preclinical flow cytometry analysis shows a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[1]
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0%
This compoundSignificant reduction in tumor growth
This compound + Paclitaxel (B517696)Synergistic effect with enhanced tumor growth inhibition
Preclinical studies using patient-derived xenograft mouse models have demonstrated the in vivo anti-tumor activity of this compound, both as a single agent and in combination with standard-of-care chemotherapy.[1]

Comparison with Alternative Microtubule-Targeting Agents

The primary competitors for this compound are other microtubule inhibitors, particularly the taxanes (paclitaxel and docetaxel), which are established treatments for various cancers, including pancreatic cancer.

Table 4: Comparison of Mechanistic and Preclinical/Clinical Features
FeatureThis compoundPaclitaxelDocetaxel (B913)
Mechanism of Action Inhibits microtubule polymerizationPromotes microtubule polymerization and stabilizationPromotes microtubule assembly and inhibits disassembly
Activation Prodrug activated by COMTActive drugActive drug
Preclinical Synergy Synergistic with paclitaxel in PDAC models[1]Standard of care, often used in combinationUsed in combination therapies
Long-Term Clinical Data Not availableExtensive long-term data available from numerous clinical trialsExtensive long-term data available from numerous clinical trials
Reported Long-Term Side Effects (Clinical) Not applicablePeripheral neuropathy, myelosuppressionFluid retention, neutropenia, neuropathy

While direct long-term comparisons are not possible, the preclinical profile of this compound suggests a potent anti-cancer agent. Its unique activation by COMT, an enzyme overexpressed in some tumors, presents a potential for targeted therapy with a favorable therapeutic window.

Long-term studies of paclitaxel in pancreatic cancer, often in combination with gemcitabine (B846), have shown a median overall survival of around 8.5 to 11.1 months in patients with metastatic disease[7][8]. Similarly, docetaxel has been evaluated in pancreatic cancer, with median overall survival in some studies ranging from 4 to 10 months, depending on the combination regimen[9][10][11][12]. The long-term efficacy of these agents is often limited by the development of drug resistance and cumulative toxicities.

Long-Term Considerations: The Role of COMT Inhibition

Given that this compound's activation is dependent on COMT, it is pertinent to consider the long-term effects of COMT inhibition. Studies on COMT inhibitors like entacapone (B1671355) and tolcapone, used in the long-term management of Parkinson's disease, have provided insights into their safety profiles. These studies have shown that long-term use is generally well-tolerated, with the most common side effects being related to increased levodopa (B1675098) availability (dyskinesia, nausea) and, in the case of tolcapone, a risk of liver toxicity requiring monitoring[13][14][15][16][17]. While these findings are from a different disease context and patient population, they offer a preliminary understanding of the potential long-term systemic effects of modulating COMT activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that is required to reduce the viability of a cell population by 50% (IC₅₀).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the drug concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated and compared between treated and untreated samples.

Pancreatic Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human pancreatic cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound, a vehicle control, or a reference drug (e.g., paclitaxel) according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Visualizing the Pathways and Processes

Signaling Pathway of this compound Activation and Action

EAPB02303_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell EAPB02303_inactive This compound (Inactive Prodrug) EAPB02303_intracellular This compound EAPB02303_inactive->EAPB02303_intracellular Cellular Uptake COMT COMT (Catechol-O-methyltransferase) EAPB02303_intracellular->COMT Activation EAPB04303_active EAPB 04303 (Active Metabolite) COMT->EAPB04303_active Tubulin β-Tubulin EAPB04303_active->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Mechanism Mechanism of Action (e.g., Tubulin Polymerization Assay) CellCycle->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Xenograft Xenograft Models (e.g., Pancreatic Cancer) Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND Start Compound Synthesis (this compound) Start->Cytotoxicity Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Preclinical_Candidate->Xenograft Clinical_Trials Clinical Trials IND->Clinical_Trials

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling EAPB 02303

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling EAPB 02303 (CAS 1958290-51-1), a novel microtubule-disrupting agent. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.

Immediate Safety Precautions

This compound is a potent research chemical. All personnel must be thoroughly trained in its handling and aware of its potential hazards before commencing any work. A comprehensive understanding and adherence to the following safety protocols are mandatory.

Personal Protective Equipment (PPE)

The following table outlines the minimum required personal protective equipment when handling this compound.

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields.Protects eyes from splashes and dust particles.
Hand Protection Chemical impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection Laboratory coat, long-sleeved.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.Avoids inhalation of the compound.
Emergency First Aid Procedures

In the event of exposure, immediate action is critical. The following table provides first-aid measures for different routes of exposure.

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

Proper handling, storage, and disposal are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling and Storage
Parameter Recommendation
Handling Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is -20°C.
Incompatibilities Keep away from strong oxidizing agents.
Spill and Disposal Procedures
Procedure Guidance
Spill Containment For small spills, use absorbent material to clean up. For large spills, prevent further leakage if safe to do so. Do not let the chemical enter drains.
Spill Cleanup Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of with household waste.

Experimental Workflow and Safety Integration

The following diagram illustrates a typical experimental workflow for handling this compound, integrating the necessary safety checkpoints at each stage.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a ventilated hood B->C D Weighing and Reconstitution C->D Proceed with caution E Experimental Procedure D->E F Decontaminate work surfaces E->F Experiment complete G Segregate and label waste F->G H Dispose of waste per regulations G->H I Doff and dispose of/clean PPE H->I J In case of spill or exposure, follow emergency procedures

Caption: A flowchart outlining the key steps and integrated safety measures for handling this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the logical hierarchy and relationship between different safety measures when working with this compound.

G Hierarchy of Safety Controls for this compound A Elimination/Substitution (Not applicable for this compound) B Engineering Controls A->B C Administrative Controls B->C B_items Fume Hood Ventilated Enclosure B->B_items D Personal Protective Equipment (PPE) C->D C_items Standard Operating Procedures (SOPs) Worker Training Designated Work Areas C->C_items D_items Gloves Safety Goggles Lab Coat D->D_items

Caption: A diagram showing the hierarchy of controls, from most to least effective, for mitigating risks associated with this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。